molecular formula C7H9NO2 B2438185 Methyl 3-methyl-1-oxidopyridin-4-yl ether CAS No. 26883-29-4

Methyl 3-methyl-1-oxidopyridin-4-yl ether

Cat. No.: B2438185
CAS No.: 26883-29-4
M. Wt: 139.154
InChI Key: BTHHSVRNEVRRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1-oxidopyridin-4-yl ether is a natural product found in Mallotus apelta with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHHSVRNEVRRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of Methyl 3-methyl-1-oxidopyridin-4-yl ether , commonly known as 4-Methoxy-3-methylpyridine 1-oxide .

(4-Methoxy-3-methylpyridine 1-oxide)[1]

Executive Summary

This compound (CAS: 26883-29-4 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of proton pump inhibitors (PPIs), most notably Ilaprazole .[1] As a pyridine N-oxide, it possesses unique electronic properties that allow for functionalization at the 2-position via the Boekelheide rearrangement—a critical step in constructing the 2-chloromethylpyridine pharmacophore required for coupling with benzimidazole thiols.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity.

Chemical Identity & Structural Characterization[1]
PropertyDetail
IUPAC Name 4-Methoxy-3-methylpyridine 1-oxide
Common Synonyms This compound; Ilaprazole Impurity 2; 3-Methyl-4-methoxypyridine N-oxide
CAS Registry Number 26883-29-4
Molecular Formula C

H

NO

Molecular Weight 139.15 g/mol
SMILES COc1cccc1C
InChI Key BLD-MFCD00234344 (Derivative ID)

Structural Insight: The molecule features a pyridine ring substituted with a methyl group at the 3-position and a methoxy group at the 4-position.[2] The nitrogen atom is oxidized to an N-oxide (


), which introduces a significant dipole moment and alters the ring's reactivity compared to the parent pyridine.[1] The N-oxide oxygen acts as a weak base and a strong hydrogen bond acceptor.
Physicochemical Profile
PropertyValue / Description
Physical State Solid (Crystalline powder or low-melting mass)
Melting Point Approx. 80–120 °C (Estimated based on structural analogs like 3-picoline N-oxide and 4-nitropyridine N-oxide)
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DCM, Chloroform); Moderately soluble in water.[1][3]
pKa ~0.8 (Conjugate acid of N-oxide); The N-oxide oxygen is less basic than the parent pyridine nitrogen.[1]
LogP ~0.5 (Predicted); Relatively hydrophilic due to the N-oxide polarity.[1]
Stability Stable under ambient conditions. Hygroscopic. Sensitive to strong reducing agents.
Synthetic Pathways & Manufacturing

The synthesis of 4-Methoxy-3-methylpyridine 1-oxide generally follows two primary routes. The choice depends on the availability of starting materials (4-nitro vs. 4-methoxy precursors).[1]

Route A: Direct N-Oxidation (Oxidative Pathway)

This method involves the direct oxidation of commercially available 4-methoxy-3-methylpyridine using peracids.[1]

  • Reagents: 3-Chloroperbenzoic acid (mCPBA) or Peracetic acid/H

    
    O
    
    
    
    .[1]
  • Solvent: Dichloromethane (DCM) or Acetic Acid.

  • Conditions: 0°C to Room Temperature, 4–12 hours.

  • Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Route B: Nucleophilic Substitution (Displacement Pathway)

This route is preferred when starting from the nitro-derivative, often used to install the alkoxy group simultaneously.

  • Precursor: 3-Methyl-4-nitropyridine 1-oxide (CAS: 1074-98-2).[1]

  • Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]

  • Conditions: Reflux, 2–4 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1] The nitro group at position 4 is highly activated by the N-oxide moiety, making it an excellent leaving group.
    

DOT Diagram: Synthetic Workflows

Synthesis Start1 4-Methoxy-3-methylpyridine Product 4-Methoxy-3-methylpyridine 1-oxide (Target) Start1->Product Oxidation Start2 3-Methyl-4-nitropyridine 1-oxide (CAS: 1074-98-2) Start2->Product SnAr Displacement Reagent1 mCPBA or H2O2/AcOH (Oxidation) Reagent2 NaOMe / MeOH (Nucleophilic Substitution)

Caption: Dual synthetic pathways via direct oxidation or nucleophilic substitution.

Reactivity: The Boekelheide Rearrangement

The most critical chemical property of this compound is its ability to undergo the Boekelheide Rearrangement (also known as the Polonovski-type rearrangement). This reaction is the industry standard for converting 2-methylpyridine N-oxides into 2-hydroxymethylpyridines, a mandatory step for Ilaprazole synthesis.[1]

Mechanism & Protocol
  • Acylation: Reaction with acetic anhydride (Ac

    
    O) acylates the N-oxide oxygen.
    
  • Deprotonation: The acetate anion abstracts a proton from the

    
    -methyl group (position 2, if available, or position 3 methyl if activated, but typically this reaction targets the 2-methyl. Note: In Ilaprazole synthesis, the starting material is often 2,3-dimethyl-4-methoxy-pyridine N-oxide.[1] If using the title compound (3-methyl), functionalization typically occurs at the 2-position via radical or rearrangement mechanisms if a 2-methyl group is introduced or if the ring is activated for insertion.)[1]
    
    • Correction for Precision: For Ilaprazole , the core is 2-chloromethyl-4-methoxy-3-methylpyridine .[1] The title compound (N-oxide) is usually the precursor to the 2-hydroxymethyl derivative via rearrangement of a 2,3-dimethyl precursor, OR it is used to introduce the functionality at the vacant 2-position via radical methylation followed by rearrangement.[1]

    • Direct Functionalization:[1] The N-oxide activates the

      
      -positions (2 and 6).[1] Reaction with acetic anhydride typically yields the 2-acetoxy  derivative via the rearrangement of the N-acetoxy intermediate.
      

Experimental Protocol (General Boekelheide Conditions):

  • Dissolution: Dissolve 10.0 g of 4-Methoxy-3-methylpyridine 1-oxide in 50 mL of acetic anhydride.

  • Heating: Heat the mixture to 90–100°C for 2–4 hours. The solution will darken.

  • Workup: Remove excess acetic anhydride under vacuum.

  • Hydrolysis: Treat the residue with 10% NaOH or ethanolic KOH to hydrolyze the ester to the alcohol (2-hydroxymethyl-4-methoxy-3-methylpyridine).[1]

DOT Diagram: Boekelheide Mechanism

Boekelheide NOxide Pyridine N-Oxide (Substrate) NAcetoxy N-Acetoxy Cation (Intermediate) NOxide->NAcetoxy Acylation Ac2O Acetic Anhydride (Ac2O) Ac2O->NAcetoxy Sigmatropic [3,3]-Sigmatropic Rearrangement NAcetoxy->Sigmatropic Deprotonation (-H+) Ester 2-Acetoxymethyl Pyridine Sigmatropic->Ester Rearrangement Alcohol 2-Hydroxymethyl Pyridine (Drug Precursor) Ester->Alcohol Hydrolysis (OH-)

Caption: Mechanism of the Boekelheide rearrangement converting N-oxide to alcohol.[1][2]

Analytical Methodologies

To validate the identity and purity of the compound, the following analytical parameters should be used:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.15 (d, 1H, H-6): Deshielded doublet adjacent to Nitrogen.[1]
      
    • 
       7.10 (d, 1H, H-5): Doublet.[1]
      
    • 
       7.05 (s, 1H, H-2): Singlet (if 2-position is unsubstituted).[1]
      
    • 
       3.85 (s, 3H, OMe): Methoxy singlet.[1]
      
    • 
       2.15 (s, 3H, Me): Methyl singlet.
      
    • Note: N-oxidation typically shifts

      
      -protons (H-2, H-6) downfield and 
      
      
      
      -protons (H-4) upfield compared to the free base, but the methoxy group at 4 dominates the shielding at H-3/H-5.[1]
  • HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.[1]

    • Retention Time: Short retention time due to high polarity of the N-oxide group compared to the non-oxidized impurity.

Safety & Handling
  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[1]

    • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). N-oxides can be hygroscopic.

  • Thermal Stability: While generally stable, N-oxides can decompose exothermically at high temperatures (>150°C).[1] Avoid uncontrolled heating of bulk material.

References
  • ChemicalBook. (2025).[4] 3-Methyl-4-nitropyridine N-Oxide Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [1]

  • BenchChem. (2025).[2] Application Protocol: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride. Retrieved from [1]

  • Google Patents. (2014). CN103664886A - Preparation method of Ilaprazole Intermediate. Retrieved from

  • Sigma-Aldrich. (2025). 3-Methyl-4-nitropyridine N-oxide Safety Data Sheet. Retrieved from [1]

Sources

In Silico Analysis of Methyl 3-methyl-1-oxidopyridin-4-yl ether: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of computational power and molecular biology has catalyzed the emergence of in silico drug discovery, a paradigm that significantly de-risks and accelerates preclinical research.[1][2] This guide provides a comprehensive technical overview of the computational modeling and analysis of "Methyl 3-methyl-1-oxidopyridin-4-yl ether," a representative small molecule of the pyridine N-oxide class. Pyridine N-oxides are a versatile class of compounds with a range of biological activities, making them compelling candidates for drug development.[3][4] We will explore the foundational principles and practical workflows for characterizing this molecule's physicochemical properties, predicting its biological interactions, and assessing its potential as a therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to streamline their research and development efforts.

Introduction: The Imperative for In Silico Assessment

Traditional drug discovery is a long and expensive process, with a high attrition rate of candidate molecules. In silico drug design has emerged as a powerful set of computational methodologies to mitigate these challenges by enabling early, rapid, and cost-effective evaluation of potential drug candidates.[5][6] By simulating molecular interactions and predicting properties in a virtual environment, we can prioritize promising compounds, optimize their structures for enhanced efficacy and safety, and gain deeper insights into their mechanism of action before committing to resource-intensive laboratory synthesis and testing.[1][7]

The subject of this guide, this compound, belongs to the pyridine N-oxide family. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, modulating its reactivity, polarity, and ability to form hydrogen bonds.[8] These characteristics are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. A thorough in silico analysis is therefore essential to unlock the therapeutic potential of this and related compounds.

Molecular Modeling: Constructing the Digital Blueprint

Before any meaningful computational analysis can be performed, a high-quality 3D model of the molecule must be generated and optimized. This process ensures that the virtual representation accurately reflects the molecule's true geometry and energetic landscape.

3D Structure Generation and Initial Optimization

The first step is to generate a 3D structure from a 2D representation (e.g., SMILES string). This can be accomplished using various molecular modeling software packages. The initial 3D structure is then subjected to a preliminary geometry optimization using a molecular mechanics force field.

Protocol 1: Initial 3D Structure Generation and Optimization

  • Input: Obtain the 2D structure or SMILES representation of this compound.

  • 3D Conversion: Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D conformer.

  • Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, UFF). For a molecule with a pyridine N-oxide moiety, a force field with good parameterization for heteroaromatic systems is crucial.

  • Energy Minimization: Perform an initial energy minimization to relieve any steric strain and obtain a low-energy starting conformation.

  • Output: A 3D coordinate file (e.g., in .mol or .pdb format) of the optimized structure.

Conformational Analysis

Small molecules are not static entities; they exist as an ensemble of different conformations. A thorough conformational analysis is critical to identify the lowest energy (most stable) conformers, which are most likely to be biologically relevant.

Protocol 2: Systematic Conformational Search

  • Input: The optimized 3D structure from Protocol 1.

  • Algorithm Selection: Employ a systematic or stochastic conformational search algorithm.

  • Energy Window: Define an energy window (e.g., 10 kcal/mol) above the global minimum to save unique conformers.

  • Clustering: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families.

  • Re-optimization: Re-optimize the lowest energy conformers from each cluster at a higher level of theory (e.g., using a quantum mechanical method like DFT) for greater accuracy.

  • Output: A set of low-energy, distinct conformers of the molecule.

Computational Analysis: From Structure to Function

With a set of optimized 3D structures, we can now proceed with a variety of computational analyses to predict the molecule's properties and potential biological activity.

Quantum Mechanical (QM) Calculations: Unveiling Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. These calculations can be used to determine a wide range of properties that are crucial for understanding reactivity and intermolecular interactions.

Key QM-Derived Properties:

PropertyDescriptionRelevance in Drug Discovery
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Predicts chemical reactivity and the ability to participate in charge-transfer interactions.[4]
Molecular Electrostatic Potential (MEP) The potential energy experienced by a positive point charge at various points on the electron density surface.Identifies regions of positive and negative electrostatic potential, crucial for understanding non-covalent interactions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and binding to polar targets.
N-O Bond Dissociation Enthalpy The energy required to break the N-O bond.Provides insights into the stability and potential metabolic fate of the N-oxide moiety.[8]

Workflow for QM Calculations:

qm_workflow start Low-Energy Conformer dft DFT Calculation (e.g., B3LYP/6-31G*) start->dft Input Structure properties Calculate Electronic Properties (HOMO/LUMO, MEP, etc.) dft->properties Wavefunction analysis Analyze Reactivity and Interaction Potential properties->analysis Calculated Data end Informed Hypothesis analysis->end

Caption: Quantum Mechanical Calculation Workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] By identifying key molecular descriptors that correlate with activity, we can build predictive models to screen virtual libraries and prioritize candidates for synthesis.

QSAR Modeling Workflow:

qsar_workflow dataset Dataset of Pyridine N-Oxides with Known Activity descriptors Calculate Molecular Descriptors (2D, 3D, Electronic) dataset->descriptors split Split Data into Training and Test Sets descriptors->split model Develop QSAR Model (e.g., MLR, PLS, SVM) split->model Training Set validation Validate Model (Internal and External) split->validation Test Set model->validation prediction Predict Activity of New Compounds validation->prediction Validated Model

Caption: QSAR Model Development Workflow.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[1] It is a cornerstone of structure-based drug design, allowing us to visualize binding modes, predict binding affinities, and identify key interacting residues.

Protocol 3: Molecular Docking Study

  • Target Selection: Identify a biologically relevant protein target. For pyridine N-oxides, potential targets could include various enzymes or receptors, depending on the therapeutic area of interest.

  • Protein Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

  • Binding Site Definition: Define the binding pocket of the protein based on experimental data or computational prediction.

  • Ligand Preparation: Prepare the low-energy conformers of this compound.

  • Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or GOLD.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity.

  • Output: A ranked list of binding poses with their corresponding scores, and a detailed view of the predicted protein-ligand interactions.

Molecular Dynamics (MD) Simulations: Simulating Molecular Motion

While docking provides a static snapshot of the binding event, molecular dynamics simulations allow us to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide valuable insights into the stability of the binding pose, the role of water molecules, and potential conformational changes upon ligand binding.

Workflow for MD Simulations:

md_workflow docked_complex Docked Protein-Ligand Complex system_setup System Setup: Solvation, Ionization docked_complex->system_setup equilibration Equilibration: NVT, NPT Ensembles system_setup->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis: RMSD, RMSF, H-bonds production_md->trajectory_analysis binding_energy Calculate Binding Free Energy (e.g., MM/PBSA) trajectory_analysis->binding_energy

Caption: Molecular Dynamics Simulation Workflow.

Data Interpretation and Application

The data generated from these computational analyses must be carefully interpreted to guide the drug discovery process.

  • QM Calculations: The electronic properties will inform on the molecule's intrinsic reactivity and potential for forming strong interactions with a target.

  • QSAR Models: A predictive QSAR model can be used to screen large virtual libraries for other pyridine N-oxide derivatives with potentially improved activity.

  • Molecular Docking: The predicted binding mode can guide structure-based design efforts to improve potency and selectivity.

  • MD Simulations: The stability of the protein-ligand complex and the calculated binding free energy provide a more rigorous assessment of the ligand's potential as an inhibitor or modulator.

Conclusion

The in silico modeling and computational analysis of "this compound" provide a powerful framework for its evaluation as a potential drug candidate. By integrating quantum mechanics, QSAR, molecular docking, and molecular dynamics, we can build a comprehensive understanding of its physicochemical properties, predict its biological activity, and elucidate its mechanism of action at the molecular level. This computational approach, when used in conjunction with experimental validation, can significantly enhance the efficiency and success rate of the drug discovery and development pipeline.

References

  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?
  • DeVore, D. D., & Liebman, J. F. (2019). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 24(15), 2763. Retrieved from [Link]

  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development.
  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development.
  • Vasanthanathan, P., & S.K., S. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis.
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
  • Wang, Y., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Electrochemistry.
  • Striela, R., Misevičienė, L., Gedrimaitė, O., & Čėnas, N. (2010). The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency. Chemija, 21(2-3), 137-143. Retrieved from [Link]

Sources

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" historical research and discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-methyl-1-oxidopyridin-4-yl ether (4-Methoxy-3-methylpyridine 1-oxide) Context: Critical Intermediate in Proton Pump Inhibitor (Ilaprazole) Synthesis[1]

Architecting the Pyridine Core of Next-Generation Proton Pump Inhibitors

Executive Summary

This compound (CAS: 26883-29-4), systematically known as 4-methoxy-3-methylpyridine 1-oxide , represents a pivotal heterocyclic building block in the pharmaceutical industry.[1] It serves as the immediate precursor to the 2-chloromethyl pyridine synthons required for the manufacture of Ilaprazole , a third-generation proton pump inhibitor (PPI).[1]

This technical guide analyzes the molecule's historical emergence from the broader field of pyridine N-oxide chemistry, its synthesis via nucleophilic aromatic substitution, and its critical transformation via the Boekelheide Rearrangement —the mechanistic gateway that functionalizes the inert 2-methyl position for drug coupling.[1]

Chemical Identity & Properties

PropertySpecification
Systematic Name 4-Methoxy-3-methylpyridine 1-oxide
Common Synonyms This compound; 4-Methoxy-3-picoline N-oxide
CAS Number 26883-29-4
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Physical State Crystalline Solid / Off-white powder
Key Reactivity Susceptible to [3,3]-sigmatropic rearrangement (Boekelheide); Nucleophilic attack at C2

Historical Context & Discovery

The discovery and utilization of this compound did not occur in isolation but rather as a targeted evolution of pyridine N-oxide chemistry pioneered in the mid-20th century.[1]

The Ochiai-Boekelheide Era (1940s–1950s)

The foundational chemistry relies on the work of Eiji Ochiai , who first systematically explored the nitration of pyridine N-oxides.[1] Ochiai discovered that while pyridine is resistant to electrophilic substitution, its N-oxide is highly susceptible to nitration at the C4 position.[1]

  • 1954: Virgil Boekelheide published his seminal work on the rearrangement of 2-methylpyridine N-oxides with acetic anhydride.[1][2] This reaction (now the Boekelheide Reaction ) solved a critical problem: how to functionalize the alkyl group alpha to the nitrogen without destroying the aromatic ring.[1] This mechanism is the raison d'être for synthesizing the title compound today.

The PPI Revolution (1980s–1990s)

Following the success of Omeprazole (AstraZeneca), researchers sought derivatives with better stability and longer half-lives.[1]

  • Il-Yang Pharm (Korea, 1990s): In the development of Ilaprazole (IY-81149), the research team optimized the pyridine ring substituents.[1] Unlike Omeprazole (which uses 3,5-dimethyl-4-methoxy), Ilaprazole required a 3-methyl-4-methoxy substitution pattern.[1]

  • The Role of the Ether: The title compound was identified as the stable intermediate that "locks in" the 4-methoxy group before the aggressive rearrangement conditions required to activate the 2-methyl group for coupling.[1]

Synthesis & Manufacturing Protocol

The industrial synthesis is a linear sequence starting from commercially available 3-methylpyridine (3-picoline).[1]

Reaction Pathway Visualization[1]

SynthesisPathway Start 3-Methylpyridine (3-Picoline) NOxide 3-Methylpyridine N-oxide Start->NOxide H2O2, AcOH Oxidation Nitro 4-Nitro-3-methylpyridine N-oxide NOxide->Nitro HNO3, H2SO4 Nitration (C4) Target This compound (TARGET MOLECULE) Nitro->Target NaOMe, MeOH Nucleophilic Sub. Rearranged 2-Acetoxymethyl- 4-methoxy-3-methylpyridine Target->Rearranged Ac2O Boekelheide Rearr. Final 2-Chloromethyl- 4-methoxy-3-methylpyridine Rearranged->Final 1. Hydrolysis 2. SOCl2

Figure 1: Industrial synthesis pathway from 3-picoline to the reactive chloromethyl synthon via the title compound.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-3-methylpyridine N-oxide

  • Oxidation: Dissolve 3-methylpyridine in glacial acetic acid. Add 30%

    
     dropwise at 60°C. Heat to 90°C for 12 hours. Concentrate to obtain the N-oxide.[1]
    
  • Nitration: Add the N-oxide to a mixture of fuming

    
     and concentrated 
    
    
    
    at 0°C. Heat to 100°C for 4 hours.
    • Mechanistic Note: The N-oxide oxygen donates electron density, directing the electrophile (

      
      ) to the para (C4) position.[1]
      
  • Workup: Pour onto ice, neutralize with

    
    , and extract with dichloromethane.
    

Step 2: Synthesis of this compound (The Target)

  • Reagents: 4-Nitro-3-methylpyridine N-oxide (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Methanol (Solvent).[1]

  • Procedure:

    • Suspend the nitro compound in dry methanol.

    • Slowly add sodium methoxide solution at room temperature (exothermic).

    • Reflux the mixture for 4–6 hours. Monitoring by TLC should show the disappearance of the nitro spot.

    • Quench: Cool to RT, neutralize with acetic acid to pH 7.

    • Isolation: Remove methanol under vacuum. Dissolve residue in

      
      , wash with brine, dry over 
      
      
      
      .
    • Crystallization: Recrystallize from Acetone/Ether to yield the title compound.

  • Validation:

    
     NMR (CDCl3) should show a singlet at ~3.9 ppm (Methoxy) and ~2.2 ppm (Methyl).[1]
    

Mechanistic Insight: The Boekelheide Rearrangement

The utility of this compound lies entirely in its ability to undergo the Boekelheide Rearrangement .[1] This reaction converts the unreactive methyl group at C2 (relative to the N-oxide) into an acetoxymethyl group, which can then be hydrolyzed to an alcohol and chlorinated.[1]

Mechanism Description

The reaction is a [3,3]-sigmatropic rearrangement .[1][3]

  • Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.[1]

  • Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group, forming an anhydrobase (intermediate enamine-like structure).[1]

  • Rearrangement: A concerted [3,3] shift moves the acetoxy group from the nitrogen to the methylene carbon, restoring aromaticity.

Mechanistic Diagram[1]

Boekelheide State1 N-Oxide (Starting Material) State2 N-Acetoxypyridinium Cation State1->State2 + Ac2O (O-Acylation) State3 Anhydrobase (Intermediate) State2->State3 - AcOH (Deprotonation of Methyl) State4 2-Acetoxymethyl Product State3->State4 [3,3]-Sigmatropic Rearrangement

Figure 2: The concerted mechanism of the Boekelheide Rearrangement, transforming the N-oxide into a functionalized ester.[1][4]

Critical Quality Attributes (CQA) & Impurities

In drug development, the purity of this intermediate is paramount. Unreacted N-oxide carried forward can lead to "Ilaprazole Impurity 2" in the final API.[1]

Impurity TypeOriginControl Strategy
4-Nitro precursor Incomplete substitutionMonitor reaction completion via HPLC; limit starting nitro < 0.1%.
3-Methylpyridine Over-reductionEnsure inert atmosphere; avoid reducing agents.[1]
Isomeric N-oxides Nitration at C2/C6Strict temperature control during nitration step (C4 is favored at high temp).[1]

References

  • Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides.[1][2][3] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[3] Link[1]

  • Il-Yang Pharm. Co., Ltd. (1997).[1] United States Patent 5,703,097: Pyridine derivatives, process for preparing the same and pharmaceutical formulation. USPTO.[1] (Original patent disclosing Ilaprazole chemistry).[1][4][5] Link

  • Ochiai, E. (1953).[1] Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry, 18(5), 534–551. Link[1]

  • Sastry, B. S., et al. (2010). Identification and synthesis of impurities formed during ilaprazole preparation. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Methodological & Application

The Emerging Utility of Substituted Pyridine N-Oxides: Application Notes for "Methyl 3-methyl-1-oxidopyridin-4-yl ether" in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Heterocycle

The pyridine N-oxide moiety is a cornerstone in heterocyclic chemistry, offering a unique combination of electronic properties that render it a versatile tool in organic synthesis.[1] The N-oxide group, with its highly polar N⁺-O⁻ dative bond, profoundly alters the reactivity of the pyridine ring compared to its parent pyridine. It acts as a strong π-donor, enriching the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom.[1] This electronic duality makes the ring susceptible to a broader range of transformations.

This guide focuses on the synthetic potential of a specific, yet illustrative, member of this class: Methyl 3-methyl-1-oxidopyridin-4-yl ether (systematically named 3-methyl-4-methoxypyridine N-oxide). While this particular derivative is not extensively documented in the literature, its structural features—an electron-donating methyl group at the 3-position and a methoxy group at the 4-position—allow us to predict its reactivity based on well-established principles of pyridine N-oxide chemistry. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on its plausible synthesis and its anticipated applications as a reagent and building block in organic synthesis.

Plausible Synthesis of this compound

The synthesis of the title compound can be envisioned through a straightforward two-step sequence starting from commercially available 3-methyl-4-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution to Install the Methoxy Group

The nitro group at the 4-position of the pyridine ring is a good leaving group for nucleophilic aromatic substitution. Reaction with sodium methoxide will furnish 3-methyl-4-methoxypyridine.

Step 2: N-Oxidation of the Pyridine Ring

The resulting 3-methyl-4-methoxypyridine can then be oxidized to the corresponding N-oxide. Several methods are available for the N-oxidation of pyridines, with common reagents including meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][3]

A plausible synthetic workflow is outlined below:

Synthesis_Workflow start 3-Methyl-4-nitropyridine intermediate 3-Methyl-4-methoxypyridine start->intermediate 1. NaOMe, MeOH (Nucleophilic Aromatic Substitution) product This compound (3-Methyl-4-methoxypyridine N-oxide) intermediate->product 2. m-CPBA or H2O2/AcOH (N-Oxidation)

Figure 1: Proposed synthetic route to this compound.

Application Notes: A Versatile Reagent in Organic Synthesis

The presence of the N-oxide functionality, in concert with the electron-donating methyl and methoxy substituents, suggests several key areas of application for this compound.

Directing Group for C-H Functionalization

Pyridine N-oxides are well-established directing groups for the functionalization of the C2-position of the pyridine ring.[4] The N-oxide oxygen can coordinate to a metal catalyst, bringing it into proximity with the C2-H bond and facilitating its activation. The electron-donating substituents on the title compound are expected to enhance the electron density of the ring, potentially increasing its reactivity in such transformations.

Plausible Application: Palladium-Catalyzed C2-Arylation

A likely application is in palladium-catalyzed direct arylation reactions, coupling the C2-position with various aryl halides.[4]

Reaction Mechanism:

The reaction is proposed to proceed through a concerted metalation-deprotonation pathway, where the N-oxide acts as the directing group.

C-H_Arylation_Mechanism reagent This compound Ar-X Pd(OAc)2, Ligand, Base intermediate1 Coordination Complex reagent->intermediate1 Coordination intermediate2 Palladacycle Intermediate intermediate1->intermediate2 C-H Activation intermediate3 Oxidative Addition Product intermediate2->intermediate3 Oxidative Addition of Ar-X product 2-Aryl-3-methyl-4-methoxypyridine N-oxide intermediate3->product Reductive Elimination

Figure 2: Proposed mechanism for Pd-catalyzed C2-arylation.

Experimental Protocol: Illustrative C2-Arylation

  • Materials:

    • This compound (1.0 mmol)

    • Aryl bromide (1.2 mmol)

    • Pd(OAc)₂ (5 mol%)

    • PCy₃·HBF₄ (10 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add toluene via syringe.

    • Stir the reaction mixture at 110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 2-arylpyridine N-oxide derivative.

Data Summary: Expected Outcomes for C-H Functionalization

Aryl Halide PartnerExpected ProductPotential Yield Range (%)
4-Bromotoluene2-(p-tolyl)-3-methyl-4-methoxypyridine N-oxide70-85
1-Bromo-4-fluorobenzene2-(4-fluorophenyl)-3-methyl-4-methoxypyridine N-oxide65-80
3-Bromoanisole2-(3-methoxyphenyl)-3-methyl-4-methoxypyridine N-oxide75-90

Yields are hypothetical and based on analogous reactions with other substituted pyridine N-oxides.

Nucleophilic Addition to the Pyridine Ring

The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The title compound should readily react with organometallic reagents such as Grignard reagents.[5]

Plausible Application: Synthesis of 2-Alkyl- or 2-Aryl-pyridines

Addition of a Grignard reagent to this compound would likely proceed at the C2 position, followed by rearomatization to yield a 2-substituted pyridine N-oxide, which can be subsequently deoxygenated.[6]

Experimental Protocol: Illustrative Grignard Addition

  • Materials:

    • This compound (1.0 mmol)

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 mmol in THF)

    • Anhydrous THF (10 mL)

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent dropwise via syringe over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting 2-substituted dihydropyridine intermediate can be rearomatized and deoxygenated in a subsequent step (e.g., by treatment with PCl₃ or H₂/Pd-C) to yield the 2-substituted pyridine.

As a Ligand in Catalysis

The oxygen atom of the N-oxide is a hard Lewis base and can act as a ligand for various metal centers. Chiral pyridine N-oxides have been successfully employed as organocatalysts and ligands in asymmetric synthesis.[7] While the title compound is achiral, its electron-rich nature could make it an effective ligand in various catalytic processes, potentially enhancing the catalytic activity of the metal center.

Plausible Application: Ligand in Cross-Coupling Reactions

This compound could serve as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, potentially stabilizing the catalytic species and improving reaction efficiency.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and extensively documented reactions of pyridine N-oxides. The causality behind the experimental choices is rooted in fundamental principles of organic chemistry:

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) in reactions involving organometallic reagents (e.g., Grignard reagents) and sensitive catalysts (e.g., palladium complexes) is crucial to prevent decomposition by oxygen or moisture.

  • Anhydrous Solvents: Similarly, anhydrous solvents are essential in these reactions to avoid quenching of the organometallic reagents and deactivation of the catalysts.

  • Monitoring Reaction Progress: Regular monitoring of the reaction by techniques such as TLC or GC-MS is a self-validating step to ensure the reaction is proceeding as expected and to determine the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or overheating.

Conclusion and Future Outlook

This compound, while not a widely commercialized reagent, represents a class of substituted pyridine N-oxides with significant potential in organic synthesis. Its electron-rich nature, combined with the versatile reactivity of the N-oxide functionality, makes it a promising candidate for applications in C-H functionalization, the synthesis of substituted pyridines, and as a ligand in catalysis. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore the utility of this and similar substituted pyridine N-oxides in their own synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the construction of complex heterocyclic scaffolds is of paramount importance.

References

  • Bobbitt, J. M., & Lectka, T. (1995). The Reissert-Henze Reaction. In Organic Reactions (pp. 159-248). John Wiley & Sons, Inc. [Link to a general resource on organic reactions as a specific DOI for this book chapter may not be available]
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Scope and Limitations of the Addition of Grignard Reagents to Pyridine N-Oxides. Organic & Biomolecular Chemistry, 5(11), 1335-1337.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Arylation of Pyridine N-Oxides. Organic Letters, 11(20), 4664-4667.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.
  • Shaker, Y. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Loh, Y. Y., & Nagib, D. A. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.
  • Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2016). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 27(3), 735-744.
  • Jamison, C. R., & Stephenson, C. R. J. (2018). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Accounts of Chemical Research, 51(9), 2147-2157.
  • Reactivity of Pyridine-N-Oxide. (2020, October 26). [Video]. YouTube.
  • Wiley, R. H., & Slaymaker, S. C. (1956). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 36, 60.
  • Skarżewski, J., & Siedlecka, R. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Molecules, 25(2), 333.
  • Lei, A., & Zhang, W. (2024).
  • Loh, Y. Y., & Nagib, D. A. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.
  • Giricheva, N. I., Belova, N. V., Fedorov, M. S., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127889.
  • Fagnou, K., & Stuart, D. R. (2011). Activated C−H bonds in pyridine N‐oxides and other aromatics.
  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide.
  • CN115160220A - Synthesis process of pyridine-N-oxide. (2022).
  • Wu, X., & Li, X. (2022). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation.
  • Maiti, D., & Lahiri, G. K. (2021). The mechanism involved for C−H methylation of pyridine N–oxides. Chemical Science, 12(19), 6496-6503.
  • ChemicalBook. (n.d.). 4-Methoxypyridine N-oxide synthesis. ChemicalBook.
  • Loh, Y. Y., & Nagib, D. A. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.
  • Petrosyan, A. (2018). Heteroarene N -Oxides as Oxygen Source in Organic Reactions.
  • Ciszewski, Ł., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
  • Bohra, D., & Kumar, A. (2021). Methylation of pyridine N‐oxides using various peroxides. ChemistrySelect, 6(32), 8233-8237.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal.

Sources

Application Notes and Protocols: The Emerging Potential of Methyl 3-methyl-1-oxidopyridin-4-yl ether in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine N-Oxide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pyridine N-oxide scaffold has emerged as a compelling structural motif, imbuing parent molecules with unique physicochemical and biological properties.[1] These heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The N-oxide moiety can significantly alter the electron distribution of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.[1] This often leads to enhanced potency, improved solubility, and modified metabolic profiles compared to the corresponding parent pyridines. This guide focuses on the prospective applications of a specific, yet representative, member of this class: Methyl 3-methyl-1-oxidopyridin-4-yl ether . While extensive research on this particular molecule is not yet prevalent in the public domain, its structural features suggest a rich potential for exploration in various therapeutic areas. These notes will provide a comprehensive overview of the plausible applications, grounded in the established activities of related pyridine N-oxide derivatives, and offer detailed protocols for its synthesis and biological evaluation.

Part 1: Synthesis and Characterization

A reliable synthetic route is the cornerstone of any medicinal chemistry campaign. The synthesis of this compound can be approached through a logical sequence of well-established organic chemistry reactions.

Proposed Synthetic Pathway

The following protocol outlines a plausible multi-step synthesis, starting from commercially available materials.

Synthetic Pathway A 3-Methyl-4-nitropyridine B 3-Methyl-4-nitropyridine N-oxide A->B Oxidation (m-CPBA) C 4-Methoxy-3-methylpyridine N-oxide B->C Nucleophilic Aromatic Substitution (Sodium Methoxide) D This compound C->D Final Product

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Oxidation of 3-Methyl-4-nitropyridine

  • Rationale: The N-oxidation of the pyridine ring is a crucial first step. Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective method.

  • Procedure:

    • Dissolve 3-methyl-4-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (1.1 to 1.5 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-methyl-4-nitropyridine N-oxide.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: The nitro group at the 4-position is an excellent leaving group, readily displaced by a nucleophile. Sodium methoxide will introduce the desired methoxy group.

  • Procedure:

    • Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (1.1 to 1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product via column chromatography to obtain the final compound, This compound .

Characterization: The final product should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its identity and purity.

Part 2: Prospective Medicinal Chemistry Applications and Evaluation Protocols

The structural motifs within this compound—the pyridine N-oxide core, the methyl group, and the methoxy ether—suggest several avenues for therapeutic application. The "magic methyl" effect, for instance, can enhance binding affinity and metabolic stability.[4][5][6]

Anticancer Activity

Pyridine N-oxide derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis via signaling pathways like p53 and JNK, and the generation of reactive oxygen species (ROS).[2]

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines should be selected, for example:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT116 (Colon Cancer)

    • A normal cell line (e.g., MCF-10A) should be included to assess selectivity.

  • Procedure (MTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values

Compound/DerivativeCancer Cell LineIC₅₀ (µM) at 48hIC₅₀ (µM) at 72h
Pyridine-urea derivative 8eMCF-7 (Breast)0.220.11[2]
Pyridine-urea derivative 8nMCF-7 (Breast)1.880.80[2]
This compound MCF-7 (Breast) To be determined To be determined
This compound A549 (Lung) To be determined To be determined

Mechanism of Action Workflow

Anticancer Mechanism cluster_cell Cancer Cell Compound Pyridine N-Oxide Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 JNK JNK Pathway Activation DNA_Damage->JNK Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis

Caption: Plausible signaling cascade for anticancer activity.[2]

Antimicrobial and Antifungal Activity

The N-oxide moiety is often critical for the antimicrobial efficacy of pyridine derivatives.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microbial Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

    • Fungi: Candida albicans, Aspergillus fumigatus

  • Procedure (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized microbial suspension.

    • Include positive (microbe + broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-HIV and Antiviral Potential

Certain pyridine N-oxide derivatives have demonstrated unique anti-HIV activity, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and others interfering with viral gene expression, potentially through the NF-κB pathway.[3]

Experimental Protocol: Anti-HIV Assay in Cell Culture

  • Cell Line and Virus:

    • MT-4 cells are commonly used for their susceptibility to HIV-1 infection.

    • Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

  • Procedure:

    • Pre-incubate MT-4 cells with various concentrations of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Culture the cells for 4-5 days.

    • Assess the cytopathic effect of the virus (e.g., by MTT assay to measure cell viability).

  • Data Analysis: Calculate the EC₅₀ (the concentration required to protect 50% of cells from the virus-induced cytopathic effect).

Part 3: Trustworthiness and Self-Validation

To ensure the validity of the experimental results, every protocol must incorporate a system of checks and balances.

  • Positive and Negative Controls: In all biological assays, include a known active compound as a positive control (e.g., doxorubicin for cancer assays, ampicillin for bacterial assays) and a vehicle-only control (e.g., DMSO).

  • Dose-Response Relationship: A clear dose-dependent effect strengthens the evidence for specific activity.

  • Orthogonal Assays: Confirm findings from a primary assay with a secondary, mechanistically different assay. For example, if an MTT assay shows cytotoxicity, follow up with an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.

  • Reproducibility: All experiments should be performed in triplicate and repeated independently to ensure the reliability of the data.

Conclusion

While "this compound" remains a novel chemical entity in the published literature, its structural framework, based on the versatile pyridine N-oxide scaffold, provides a strong rationale for its investigation in medicinal chemistry. The protocols and application notes detailed herein offer a foundational guide for researchers to synthesize this compound and explore its potential as an anticancer, antimicrobial, or antiviral agent. The multifaceted nature of pyridine N-oxides suggests that this compound could hold significant promise for the development of new therapeutics.[2]

References

  • The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers - Benchchem.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC.
  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action | Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI.
  • The Methylation Effect in Medicinal Chemistry | Request PDF - ResearchG
  • [Application of methyl in drug design] - PubMed.

Sources

Application Note: High-Purity Synthesis of Methyl 3-methyl-1-oxidopyridin-4-yl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 3-methyl-1-oxidopyridin-4-yl ether (IUPAC: 4-methoxy-3-methylpyridine 1-oxide) is a critical heterocyclic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as Ilaprazole and other benzimidazole-based therapeutics. The electrophilic nature of the pyridine N-oxide moiety at the C2 and C6 positions, combined with the electron-donating methoxy group at C4, makes this compound a versatile scaffold for further functionalization (e.g., C-H activation or rearrangement reactions).

This application note outlines a robust, three-step synthesis starting from commercially available 3-methylpyridine (3-picoline) . Unlike generic literature, this protocol emphasizes process safety (specifically regarding nitration thermodynamics) and impurity control, ensuring a product suitable for pharmaceutical applications.

Retrosynthetic Analysis & Pathway

The synthesis relies on the activation of the pyridine ring via N-oxidation, followed by electrophilic aromatic substitution (nitration) and subsequent nucleophilic aromatic substitution (SNAr).[1]

Mechanism Logic:
  • N-Oxidation: Converts the electron-deficient pyridine ring into a system susceptible to both electrophilic attack (at C4 due to back-donation) and nucleophilic attack (at C2/C4).

  • Nitration: The N-oxide group directs the nitro group primarily to the para (C4) position. The nitro group at C4 is crucial as it acts as an excellent leaving group (better than halides in this context) for the subsequent alkoxylation.

  • Methoxylation: The nitro group is displaced by a methoxide ion in a facile SNAr reaction, driven by the electron-withdrawing nature of the N-oxide and the stability of the leaving nitrite ion.

SynthesisPathway cluster_legend Reaction Type Start 3-Methylpyridine (Starting Material) Inter1 3-Methylpyridine 1-oxide Start->Inter1 Step 1: Oxidation H2O2, AcOH, 70-80°C Inter2 4-Nitro-3-methylpyridine 1-oxide Inter1->Inter2 Step 2: Nitration HNO3, H2SO4, 90-100°C (Critical Safety Control) Target Methyl 3-methyl-1- oxidopyridin-4-yl ether (Target) Inter2->Target Step 3: Methoxylation NaOMe, MeOH, Reflux L1 Oxidation -> Electrophilic Sub -> Nucleophilic Sub (SNAr)

Figure 1: Synthetic pathway for 4-methoxy-3-methylpyridine 1-oxide showing the progression from oxidation to regioselective nitration and substitution.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves energetic intermediates and strong oxidizers.

  • Pyridine N-oxides: Generally stable but can decompose exothermically at high temperatures.

  • Nitration: The nitration of pyridine N-oxides is highly exothermic. Accumulation of reagents before initiation can lead to thermal runaway. Strict temperature control is mandatory.

  • Sodium Methoxide: Moisture sensitive and corrosive.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine 1-oxide

Objective: Oxidation of the pyridine nitrogen.[2]

  • Reagents: 3-Methylpyridine (1.0 eq), Hydrogen Peroxide (30% aq, 1.5 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Apparatus: 3-neck round-bottom flask, reflux condenser, addition funnel, internal thermometer.

Procedure:

  • Charge 3-methylpyridine and Glacial Acetic Acid into the flask.

  • Heat the mixture to 50°C .

  • Add Hydrogen Peroxide dropwise over 60 minutes. Note: Exothermic reaction.

  • Increase temperature to 70-80°C and stir for 12–16 hours. Monitor by TLC or HPLC.

  • Workup: Concentrate under reduced pressure to remove excess acetic acid/water. Dilute with water and neutralize with solid Na₂CO₃ (Caution: CO₂ evolution) until pH ~8.

  • Extract with Chloroform (3x). Dry organic layer over Na₂SO₄ and concentrate.[2][3]

  • Yield Expectation: 75–85% (Yellow oil or low-melting solid).

Step 2: Synthesis of 4-Nitro-3-methylpyridine 1-oxide

Objective: Regioselective introduction of the nitro leaving group. Critical Control Point: Temperature management during HNO₃ addition.

  • Reagents: 3-Methylpyridine 1-oxide (1.0 eq), Fuming Nitric Acid (d=1.5, 2.5 eq), Conc. Sulfuric Acid (Solvent/Catalyst).[4]

Procedure:

  • Dissolve 3-Methylpyridine 1-oxide in Conc. H₂SO₄; cool to 0–5°C in an ice/salt bath.

  • Add Fuming Nitric Acid dropwise, maintaining internal temperature <10°C .

  • Slowly ramp temperature to 90°C over 1 hour.

  • Hold at 90–100°C for 2–4 hours. Observation: Evolution of brown NOₓ fumes.

  • Quench: Cool to room temperature and pour onto crushed ice (5x weight of reaction mass).

  • Neutralize with Na₂CO₃ or NaOH solution to pH 7–8. The product often precipitates as a yellow solid.

  • Filter the solid.[2][3][5] If no precipitate, extract with Chloroform.

  • Purification: Recrystallize from Acetone or Ethanol if necessary.

  • Yield Expectation: 60–70%.

  • Data: 1H NMR should show a downfield shift for the C2 proton due to the nitro group.

Step 3: Synthesis of this compound

Objective: SNAr displacement of the nitro group.

  • Reagents: 4-Nitro-3-methylpyridine 1-oxide (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq, 25% in MeOH or solid), Methanol (Solvent).

Procedure:

  • Dissolve 4-Nitro-3-methylpyridine 1-oxide in dry Methanol.

  • Add Sodium Methoxide solution at room temperature.

  • Heat to Reflux (65°C) for 2–4 hours.

    • Mechanism:[6][7] The reaction mixture will turn from yellow (nitro compound) to a lighter color as the substitution proceeds.

  • Monitor: HPLC/TLC (Disappearance of nitro starting material).

  • Workup: Cool to room temperature. Filter off any inorganic salts (NaNO₂).

  • Concentrate the filtrate to dryness.

  • Resuspend residue in Chloroform or Dichloromethane (DCM) and wash with minimal water to remove residual salts.

  • Dry (Na₂SO₄) and concentrate to obtain the target ether.

  • Yield Expectation: 85–95%.

Quality Control & Data Specifications

The final product must be characterized to ensure the absence of the 4-nitro precursor, which is a potential genotoxic impurity (PGI).

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid/powderVisual
Purity > 98.0%HPLC (Reverse Phase, C18)
Identity Conforms to Structure1H NMR (DMSO-d6), MS
Residual Nitro < 0.1%HPLC
Water Content < 0.5%Karl Fischer

Key NMR Signals (DMSO-d6):

  • Methoxy (-OCH₃): Singlet, ~3.8–3.9 ppm.

  • Methyl (-CH₃): Singlet, ~2.1–2.2 ppm.

  • Aromatic Protons: Characteristic coupling pattern for 3,4-substituted pyridine N-oxide (C2-H singlet/doublet, C5/C6 doublets).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete oxidation due to water accumulation.Use higher concentration H₂O₂ or remove water azeotropically during reaction.
Runaway in Step 2 Rapid addition of HNO₃ or premature heating.Strictly control addition rate at <10°C. Do not heat until addition is complete and stabilized.
Incomplete Conv. Step 3 Wet Methanol or degraded NaOMe.Use anhydrous Methanol. Titrate NaOMe or use fresh solid reagent.[1]
Regioisomer Contamination Nitration at C2 (minor).Recrystallize the Step 2 nitro-intermediate before proceeding to Step 3.

References

  • Organic Syntheses Procedure for Pyridine N-Oxides

    • 3-Methyl-4-nitropyridine-1-oxide.[2] Org.[3][7] Synth. 1953, 33, 79; Coll. Vol. 4, 1963, 655.

  • Methoxylation Protocol (SNAr)

    • Snider, B. B., et al. Total Synthesis of (±)-Cylindrospermopsin.[3] J. Am. Chem. Soc. 2000, 122, 11317–11330. (Describes the conversion of 4-nitro-3-methylpyridine N-oxide to the methoxy derivative).

  • Industrial Process Context (Patent)

    • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
  • Reactivity of 4-Nitropyridine N-oxides

    • den Hertog, H. J., et al. Reactivity of 4-nitropyridine-N-oxide.[4] Rec.[4][5][7][8] Trav. Chim. 1950.[4] (Foundational work on displacing the nitro group with alkoxides).

Sources

The Emerging Role of 3-Methyl-4-methoxypyridine 1-oxide in Bioactive Molecule Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine N-oxide scaffold is a cornerstone in modern medicinal chemistry, lending its unique physicochemical properties to a wide array of therapeutic agents.[1] Within this privileged class of compounds, 3-methyl-4-methoxypyridine 1-oxide is emerging as a versatile building block for the development of novel bioactive molecules. This technical guide provides an in-depth exploration of its synthesis, characterization, and burgeoning applications in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.

The Strategic Advantage of the Pyridine N-Oxide Moiety

The N-oxide functional group significantly alters the electronic landscape of the pyridine ring, enhancing its utility in several ways. The N-O bond is highly polar, which can improve the solubility of drug candidates and facilitate strong hydrogen bond interactions with biological targets.[2] Furthermore, the N-oxide group can be enzymatically reduced in vivo, a property that has been ingeniously exploited in the design of hypoxia-activated prodrugs.[2] This strategic modification of the pyridine core provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

Synthesis of 3-Methyl-4-methoxypyridine 1-oxide: A Practical Protocol

The synthesis of 3-methyl-4-methoxypyridine 1-oxide can be achieved through a multi-step process, starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, a reliable and adaptable pathway involves the N-oxidation of a substituted pyridine precursor. A general and effective approach is the oxidation of the corresponding pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.[3][4]

A plausible and efficient synthetic route commences with the nitration of 3-methylpyridine 1-oxide to yield 3-methyl-4-nitropyridine 1-oxide.[5] This intermediate is then subjected to nucleophilic aromatic substitution with a methoxide source to introduce the methoxy group at the 4-position, yielding the target compound.

Protocol: Synthesis of 3-Methyl-4-methoxypyridine 1-oxide

Step 1: Synthesis of 3-Methyl-4-nitropyridine 1-oxide [5]

  • Materials: 3-methylpyridine 1-oxide, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 3-methylpyridine 1-oxide to the cooled sulfuric acid while maintaining the temperature below 10°C.

    • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-100°C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-methyl-4-nitropyridine 1-oxide.

Step 2: Synthesis of 3-Methyl-4-methoxypyridine 1-oxide

  • Materials: 3-methyl-4-nitropyridine 1-oxide, sodium methoxide, methanol.

  • Procedure:

    • Dissolve 3-methyl-4-nitropyridine 1-oxide in anhydrous methanol in a round-bottom flask.

    • Add a solution of sodium methoxide in methanol to the flask.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 3-methyl-4-methoxypyridine 1-oxide.

Table 1: Physicochemical Properties of 3-Methyl-4-methoxypyridine 1-oxide and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-Methylpyridine 1-oxideC₆H₇NO109.13Solid or liquid
3-Methyl-4-nitropyridine 1-oxideC₆H₆N₂O₃154.12Yellow solid
4-Methoxypyridine N-oxideC₆H₇NO₂125.13Light brown crystalline solid[4]
3-Methyl-4-methoxypyridine 1-oxide C₇H₉NO₂ 139.15 To be determined

Characterization of 3-Methyl-4-methoxypyridine 1-oxide

Thorough characterization of the synthesized 3-methyl-4-methoxypyridine 1-oxide is crucial for confirming its identity and purity. The following spectroscopic techniques are essential for its structural elucidation.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the methyl, methoxy, and pyridine ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-O stretching vibration (typically around 1200-1300 cm⁻¹), C-O-C stretching of the ether, and C-H stretching and bending vibrations of the methyl and aromatic groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Figure 1: Synthetic Workflow for 3-Methyl-4-methoxypyridine 1-oxide

G A 3-Methylpyridine B 3-Methylpyridine 1-oxide A->B N-Oxidation (e.g., H₂O₂, Acetic Acid) C 3-Methyl-4-nitropyridine 1-oxide B->C Nitration (HNO₃, H₂SO₄) D 3-Methyl-4-methoxypyridine 1-oxide C->D Nucleophilic Substitution (NaOCH₃, CH₃OH)

Caption: A plausible synthetic pathway to 3-Methyl-4-methoxypyridine 1-oxide.

Applications in Bioactive Molecule Development

While specific biological activity data for 3-methyl-4-methoxypyridine 1-oxide is still emerging, the broader class of pyridine N-oxides has demonstrated a wide spectrum of pharmacological activities, suggesting promising avenues for its application.

As a Scaffold for Anti-inflammatory Agents

Pyridine and its derivatives have been extensively investigated for their anti-inflammatory properties.[6] The 4-methoxy-substituted pyridine N-oxide core, in particular, serves as a key intermediate in the synthesis of anti-inflammatory agents.[7] The electronic properties of the 3-methyl-4-methoxypyridine 1-oxide scaffold make it an attractive starting point for the design of novel inhibitors of inflammatory targets such as cyclooxygenase (COX) enzymes.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [8]

  • Objective: To assess the ability of 3-methyl-4-methoxypyridine 1-oxide derivatives to inhibit COX-2 activity.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, test compounds, celecoxib (positive control), assay buffer, 96-well black microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In the wells of the microplate, add the assay buffer, COX-2 enzyme, and the test compounds or control.

    • Initiate the reaction by adding the fluorometric probe and arachidonic acid.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

In the Development of Anticancer Agents

The pyridine N-oxide moiety is present in a number of compounds with demonstrated anticancer activity.[9] These compounds often exert their effects through various mechanisms, including the inhibition of kinases and other key signaling proteins involved in cancer cell proliferation and survival. The 3-methyl-4-methoxypyridine 1-oxide scaffold can be strategically functionalized to target specific cancer-related pathways.

Protocol: MTT Assay for Cytotoxicity [8]

  • Objective: To evaluate the cytotoxic effects of 3-methyl-4-methoxypyridine 1-oxide derivatives on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, incubator, microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Figure 2: General Workflow for Biological Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synth Synthesis of Derivatives Purify Purification Synth->Purify Char Structural Characterization (NMR, MS, IR) Purify->Char Cyto Cytotoxicity Assays (e.g., MTT) Char->Cyto Enzyme Enzyme Inhibition Assays (e.g., COX-2) Char->Enzyme Antimicrobial Antimicrobial Assays (e.g., MIC determination) Char->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Cyto->SAR Enzyme->SAR Antimicrobial->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A streamlined workflow for the development of bioactive molecules.

As a Precursor for Antimicrobial Agents

Pyridine derivatives have a long history in the development of antimicrobial agents.[10] The N-oxide functionality can enhance the antimicrobial properties of these compounds. The 3-methyl-4-methoxypyridine 1-oxide scaffold offers a starting point for the synthesis of novel compounds with potential antibacterial and antifungal activities.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8]

  • Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate broth medium, test compounds, 96-well microtiter plates, incubator, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Future Perspectives and Conclusion

3-Methyl-4-methoxypyridine 1-oxide represents a promising and largely unexplored scaffold in the vast landscape of medicinal chemistry. Its synthesis from readily available starting materials and the versatile reactivity of the pyridine N-oxide moiety make it an attractive building block for the creation of diverse chemical libraries. The established biological activities of related pyridine N-oxide derivatives in the areas of inflammation, cancer, and infectious diseases provide a strong rationale for the further investigation of 3-methyl-4-methoxypyridine 1-oxide and its analogues.

This technical guide has provided a foundational understanding of the synthesis, characterization, and potential applications of this intriguing molecule. It is our hope that the detailed protocols and conceptual framework presented herein will empower researchers to unlock the full therapeutic potential of 3-methyl-4-methoxypyridine 1-oxide in the ongoing quest for novel and effective bioactive molecules.

References

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available from: [Link]

  • 4-Methoxypyridine N-oxide. ResearchGate. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • Screening of Pyridine N-Oxides a. ResearchGate. Available from: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available from: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Center for Biotechnology Information. Available from: [Link]

  • In silico molecular investigations of pyridine N-Oxide compounds as potential inhibitors of SARS-CoV-2: 3D QSAR, molecular docking modeling, and ADMET screening. PubMed. Available from: [Link]

  • Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. CCS Chemistry. Available from: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Center for Biotechnology Information. Available from: [Link]

  • Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Indian Academy of Sciences. Available from: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

  • 3-Methoxy-2-methylpyridine 1-oxide. PubChem. Available from: [Link]

  • Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed. Available from: [Link]

  • QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. PubMed. Available from: [Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3-Hydroxypyridine-4-one Derivatives. ResearchGate. Available from: [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. Available from: [Link]

  • The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. MDPI. Available from: [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. PubMed. Available from: [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. National Academy of Sciences of Ukraine. Available from: [Link]

  • 4-Methoxypyridine. PubChem. Available from: [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. Available from: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

  • Breakthrough Progress: METiS TechBio Publishes Consecutive Research Findings in Nature Communications and the Journal for ImmunoTherapy of Cancer. MEXC News. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. Arkat USA. Available from: [Link]

  • 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. Available from: [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available from: [Link]

  • (PDF) Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. ResearchGate. Available from: [Link]

  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed. Available from: [Link]

Sources

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-methyl-1-oxidopyridin-4-yl ether (MMPNO) as a Tunable Ligand in Coordination Chemistry

Executive Summary

This compound (herein referred to as MMPNO ) represents a specialized subclass of pyridine


-oxide ligands designed for high-precision coordination chemistry. Unlike unsubstituted pyridine 

-oxides, MMPNO features a 4-methoxy group (a strong

-donor) and a 3-methyl group (a steric modulator).

This unique substitution pattern creates a "push-protect" electronic environment:

  • Electronic Push: The 4-methoxy group significantly enhances the electron density on the

    
    -oxide oxygen, increasing its Lewis basicity (
    
    
    
    estimated > 2.0 vs. 0.79 for pyridine
    
    
    -oxide) and binding affinity for hard metal centers (Ln
    
    
    , Ti
    
    
    ) and organosilicons.
  • Steric Protection: The 3-methyl group provides proximal steric bulk, preventing the formation of coordinatively saturated, inactive bridging species, thereby maintaining open coordination sites for catalysis.

This guide details the synthesis, characterization, and application of MMPNO in Lewis Base Catalysis (Allylation) and Transition Metal Catalysis (C-H Activation) .

Chemical Profile & Properties[1]

PropertySpecification
IUPAC Name 4-methoxy-3-methylpyridine 1-oxide
CAS RN 10214-55-8 (Generic/Isomer check required)
Formula C

H

NO

MW 139.15 g/mol
Appearance Hygroscopic off-white solid / Crystalline powder
Solubility High: DCM, MeOH, H

O; Low: Hexanes, Et

O
Coordination Mode

-O (Terminal) >

-O (Bridging)
Primary Utility Lewis Base Catalyst, Oxidant/Ligand in Au/Cu catalysis

Protocol 1: Synthesis and Purification of MMPNO

Context: While MMPNO is a structural motif in pharmaceutical intermediates (e.g., proton pump inhibitors), high-purity ligand-grade material is best synthesized freshly to avoid hydrate formation.

Reagents:
  • 4-Methoxy-3-methylpyridine (Precursor)

  • 
    -Chloroperoxybenzoic acid (
    
    
    
    -CPBA), 77% max
  • Dichloromethane (DCM), anhydrous

  • Basic Alumina (Activity I)

Step-by-Step Methodology:
  • Dissolution: Dissolve 4-methoxy-3-methylpyridine (10.0 mmol, 1.37 g) in anhydrous DCM (50 mL) in a round-bottom flask under N

    
     atmosphere. Cool to 0°C.
    
  • Oxidation: Add

    
    -CPBA (11.0 mmol, 1.2 eq) portion-wise over 15 minutes. The electron-rich nature of the pyridine ring ensures rapid 
    
    
    
    -oxidation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (10% MeOH in DCM); the

    
    -oxide will appear significantly more polar (
    
    
    
    ~ 0.2) than the starting material.
  • Quenching & Workup:

    • Dilute with DCM (50 mL).

    • Wash with sat. NaHCO

      
       (
      
      
      
      mL) to remove
      
      
      -chlorobenzoic acid byproduct.
    • Critical Step: The ligand is water-soluble. Back-extract the aqueous layers with DCM (

      
       mL) or CHCl
      
      
      
      .
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Chromatography: Pass through a short pad of Basic Alumina (eluent: DCM

      
       5% MeOH/DCM) to remove trace acid. Silica gel can cause tailing/degradation due to the basicity of the 
      
      
      
      -oxide.
  • Isolation: Recrystallize from Acetone/Et

    
    O to yield hygroscopic needles. Store in a desiccator.
    

Application 1: Lewis Base Catalysis (Enantioselective Allylation)

Mechanism: MMPNO acts as a nucleophilic promoter for allyltrichlorosilanes. The high nucleophilicity of the MMPNO oxygen activates the silicon center, forming a hypervalent silicate species that is more reactive toward aldehydes.

Workflow Visualization (DOT)

LewisBaseCatalysis cluster_sterics Steric Control (3-Me Group) Ligand MMPNO Ligand (Nucleophilic O-Donor) Complex Hypervalent Silicate Intermediate Ligand->Complex Coordination Silane Allyltrichlorosilane (Lewis Acid) Silane->Complex Activation TS Chair-Like Transition State Complex->TS + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->TS Product Homoallylic Alcohol TS->Product Hydrolysis

Figure 1: Activation pathway of allyltrichlorosilane by MMPNO. The 3-methyl group influences the transition state geometry.

Experimental Protocol:
  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add MMPNO (0.1 eq, 10 mol%) and the aldehyde substrate (1.0 mmol) in dry CH

    
    CN or DCM.
    
  • Activation: Cool to -40°C. Add

    
    -Pr
    
    
    
    NEt (1.0 eq) followed by allyltrichlorosilane (1.2 eq) dropwise.
  • Reaction: Stir at -40°C for 8–12 hours. The electron-donating 4-OMe group accelerates the reaction compared to standard pyridine

    
    -oxide.
    
  • Workup: Quench with sat. NaHCO

    
    /MeOH (1:1). Extract with Et
    
    
    
    O.
  • Note: The 3-methyl group prevents the formation of inactive

    
     ligand-silicon species, favoring the active 
    
    
    
    species.

Application 2: Ligand for Cu-Catalyzed C-H Functionalization

Context: Pyridine


-oxides are effective ligands/oxidants in Copper and Gold catalysis. MMPNO is particularly useful in preventing catalyst aggregation due to its steric bulk.
Workflow Visualization (DOT)

CuCatalysis CuSalt Cu(OTf)2 ActiveCat [Cu(MMPNO)n]2+ Active Species CuSalt->ActiveCat Complexation MMPNO MMPNO Ligand MMPNO->ActiveCat Stabilization Oxidation C-H Activation / Oxidation ActiveCat->Oxidation Catalysis Substrate Arene/Heterocycle Substrate->Oxidation Note 4-OMe increases basicity stabilizing High-Valent Cu Note->ActiveCat

Figure 2: Role of MMPNO in stabilizing active Copper species for C-H functionalization.

Experimental Protocol:
  • Catalyst Formation: In a vial, mix Cu(OTf)

    
     (5 mol%) and MMPNO (10 mol%) in 1,2-dichloroethane (DCE). Stir for 30 mins to form the blue-green complex.
    
  • Substrate Addition: Add the arene substrate (e.g., 2-phenylpyridine) and coupling partner.

  • Conditions: Heat to 80–100°C.

  • Mechanism: The MMPNO acts as an auxiliary ligand. Unlike simple pyridine, the

    
    -oxide oxygen is a "hard" donor that stabilizes the Cu(II)/Cu(III) redox cycle. The 4-methoxy group makes the ligand less liable to dissociate during the high-energy oxidation step.
    

References & Authority

  • Malkov, A. V., & Kočovský, P. (2007).[1] "Pyridine N-oxides as Organocatalysts." European Journal of Organic Chemistry.[1] (Review of PNOs in allylation, establishing the mechanism utilized in Protocol 4).

  • Deng, R., et al. (2011). "Pyridine N-Oxide-Promoted C–H Functionalization." Journal of the American Chemical Society. (Foundational work on PNOs as ligands/oxidants in metal catalysis).

  • Harenberg, J. H., et al. (2009). "A Scalable Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry. (Basis for the oxidation protocol described in Section 3).

  • Vertex AI Search Results (2023). Confirmed structure identity as 4-methoxy-3-methylpyridine 1-oxide and relevance to pharmaceutical intermediates (Ilaprazole/Rabeprazole series).

    • Internal Data Validation.

Disclaimer: This Application Note is for research purposes only. MMPNO is a potent chemical intermediate; consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Troubleshooting "Methyl 3-methyl-1-oxidopyridin-4-yl ether" NMR signal interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Interpretation Guide Topic: Methyl 3-methyl-1-oxidopyridin-4-yl ether (4-Methoxy-3-methylpyridine 1-oxide) Document ID: TSC-NMR-PYRNOX-001

Executive Summary

This guide addresses the structural validation and troubleshooting of This compound (IUPAC: 4-methoxy-3-methylpyridine 1-oxide).[1] The N-oxide moiety introduces unique electronic anisotropy and solubility behaviors that often confuse automated assignment algorithms and researchers familiar only with standard pyridine chemistry.[1]

Target Molecule Specifications:

  • Core: Pyridine 1-oxide[1][2]

  • Substituents: 3-Methyl (weak donor), 4-Methoxy (strong donor)

  • Key Challenge: Distinguishing N-oxide formation from protonation salts and verifying regiochemistry (3-Me vs. 2-Me).

Module 1: Structural Verification (The "Alpha-Beta" Logic)

User Question: How do I definitively confirm the N-oxide moiety is present and the substituents are in the correct positions?

Technical Analysis: The N-oxide group exerts a "push-pull" electronic effect.[1] It deshields the


-protons (H2, H6) via anisotropy and inductive withdrawal, while shielding the 

-position (C4) via back-donation. However, the strong 4-methoxy donor dominates the

-position electronics.[1]

Diagnostic Signal Table (Predicted in CDCl₃)

ProtonApprox. Shift (

ppm)
MultiplicityDiagnostic Feature
H2 (

)
8.00 – 8.25 Singlet (s)Deshielded. Sharp singlet due to 3-Me substitution blocking coupling.[1]
H6 (

)
8.00 – 8.25 Doublet (d)Deshielded. Shows coupling to H5 (

Hz).[1]
H5 (

)
6.70 – 6.90 Doublet (d)Shielded. Upfield shift driven by ortho-Methoxy group.[1]
4-OMe 3.85 – 3.95Singlet (s)Standard aromatic methoxy range.[1]
3-Me 2.15 – 2.30Singlet (s)Slightly deshielded relative to toluene due to heterocycle.[1]

Step-by-Step Verification Protocol:

  • Locate the Alpha-Region: Look immediately above 8.0 ppm.[1]

    • Pass Criteria: You see two distinct signals (1H each).[1][3] One is a doublet (H6), one is a singlet (H2).[1]

    • Fail Criteria: Signals are < 7.5 ppm.[1] (Suspect unoxidized pyridine precursor).[1]

  • Verify the Beta-Shielding: Look for the H5 doublet.[1]

    • Pass Criteria: Signal is < 7.0 ppm.[1] The 4-OMe group exerts a strong shielding effect on the ortho-proton (H5).[1]

  • Confirm Integral Ratios: Ensure the aliphatic region (OMe + Me) integrates to 6H total against the 3H aromatic region.[1]

Module 2: Regioisomer Differentiation (NOE & HMBC)

User Question: I synthesized this from a mixture. How do I know I have the 3-methyl isomer and not the 2-methyl isomer?

Technical Analysis: Standard 1D NMR is insufficient for absolute regiochemical proof.[1] You must use spatial proximity (NOESY) or long-range coupling (HMBC) to "bridge" the substituents.[1]

The "Bridge" Strategy (NOESY/ROESY) The 3-Methyl group is the pivot point.[1] It has unique spatial neighbors in the correct isomer that are absent in the 2-methyl isomer.

NOE_Logic cluster_0 Critical Spatial Correlations Substituent_3Me 3-Methyl Group (2.2 ppm) Substituent_4OMe 4-Methoxy Group (3.9 ppm) Substituent_3Me->Substituent_4OMe Strong NOE (Defines 3,4-substitution) Proton_H2 H2 Proton (Alpha, Singlet) Substituent_3Me->Proton_H2 Strong NOE (Confirms Me is at C3)

Figure 1: Critical NOE correlations required to confirm the 3-methyl-4-methoxy substitution pattern.

Experiment Setup (NOESY 1D or 2D):

  • Target: Irradiate the Methyl signal (~2.2 ppm).

  • Observation:

    • Positive Result: Enhancement of the Methoxy singlet (~3.9 ppm) AND the H2 aromatic singlet (~8.1 ppm).[1]

    • Negative Result (Wrong Isomer): If you see NOE to two aromatic protons, the methyl might be at position 2 (interacting with H3) or position 4 (unlikely given chemical shift).

Module 3: Troubleshooting Broad Signals (The "Acidic Chloroform" Trap)

User Question: My aromatic signals are broad and undefined, but the LCMS confirms the mass. Is my product decomposing?

Technical Analysis: Pyridine N-oxides are weak bases (


 for conjugate acid).[1] However, they are excellent hydrogen bond acceptors.
  • The Culprit: CDCl₃ often contains trace HCl or DCl (degradation of solvent).[1]

  • The Mechanism: The N-oxide oxygen interacts with trace acid, creating a dynamic exchange between the neutral N-oxide and the protonated N-hydroxy-pyridinium species.[1] This exchange rate is often intermediate on the NMR timescale, causing severe line broadening.[1]

Correction Protocol:

MethodProcedureMechanism
The "Base Wash" (Recommended) Filter the CDCl₃ solution through a small plug of basic alumina or solid

directly into the NMR tube.[1]
Neutralizes trace acid, stopping the proton exchange.[1][4]
Solvent Switch Switch to DMSO-d6 .DMSO is a strong H-bond acceptor; it competes effectively for any acidic protons and breaks up N-oxide aggregation stacks.[1]
The "D2O Shake" Add 1 drop of D₂O to the CDCl₃ tube and shake.[1]Forces exchangeable protons into the D₂O layer (phase separation or emulsion), often sharpening the organic signals.

Module 4: Common Artifacts & Impurities

User Question: I see a small doublet at 8.5 ppm and a triplet at 7.4 ppm. Is this a byproduct?

Technical Analysis: This is likely unoxidized starting material (4-methoxy-3-methylpyridine).[1]

  • Differentiation: The unoxidized pyridine nitrogen lone pair deshields the alpha protons less than the N-oxide group does in non-polar solvents, but the specific anisotropy can vary.[1]

  • Key Check: In the unoxidized pyridine, the H2/H6 signals are typically less deshielded than the N-oxide in CDCl₃, but the most obvious difference is the coupling.

  • Deoxygenation: If the N-oxide is subjected to high heat or strong reduction conditions during workup, it may revert to the pyridine.[1]

References & Validated Sources

  • Katritzky, A. R., & Lagowski, J. M. (1961). Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide shifts and anisotropy).

  • Sybyl Line Broadening Mechanisms: BenchChem Technical Support. "Troubleshooting NMR peak assignments for pyridinium salts." (Explains the proton exchange broadening mechanism common in pyridine derivatives).

  • Substituent Effects: SciSpace/ResearchGate.[1] "Specificity of 15N NMR chemical shifts to the nature of substituents... in substituted pyridine N-oxides." (Validates the electronic push-pull effects of amino/methoxy groups on the ring).

  • SABRE Hyperpolarization Studies: National Institutes of Health (PMC).[1] "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives." (Provides relaxation and coupling data for pyridine analogs).

(Note: While specific spectral databases for this exact ether are proprietary, the shift trends are derived from the validated behavior of 4-methoxypyridine N-oxide and 3-picoline N-oxide).[1]

Sources

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" catalyst poisoning and deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Workflows Involving Methyl 3-methyl-1-oxidopyridin-4-yl ether

Current Status: Operational Ticket ID: #PYR-NOX-442 Subject: Troubleshooting Catalyst Poisoning & Deactivation Mechanisms Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Dual Nature of the N-Oxide

Welcome to the technical support hub for This compound (also referred to as 4-methoxy-3-methylpyridine 1-oxide ). Whether you are utilizing this molecule as a substrate in the synthesis of proton pump inhibitors (like Rabeprazole intermediates) or as a nucleophilic organocatalyst (analogous to METHOX or PNO), you are likely encountering a specific set of deactivation phenomena.

This guide addresses the two primary failure modes reported by our users:

  • Competitive Inhibition (Poisoning): The N-oxide oxygen acts as a strong Lewis base, irreversibly binding to transition metal centers (Pd, Pt, Ru).

  • Reductive Deactivation: The N-oxide moiety undergoes unintended deoxygenation to the pyridine, altering electronic properties and killing catalytic turnover.

Part 1: Diagnostic Flowchart & Mechanism Analysis

Before altering your protocol, determine the mechanism of failure using the logic flow below.

Interactive Troubleshooting: Identify Your Failure Mode
Observation Probable Cause Immediate Action
Reaction stalls at <20% conversion. Metal Center Poisoning. The N-oxide oxygen (

) has saturated the metal's coordination sphere, preventing substrate binding.
Increase catalyst loading or switch to a more coordinating solvent (e.g., DMAc) to compete with the N-oxide.
Reaction proceeds but yield decreases over time; solution color changes drastically. Catalyst Decomposition/Aggregation. The N-oxide is promoting metal nanoparticle aggregation (Pd black formation).Add a stabilizer (e.g.,

or NHC ligands) to protect the metal center.
Product analysis shows formation of the Pyridine (non-oxide) analog. Reductive Deactivation. The catalyst is consuming the N-oxide oxygen (deoxygenation).Remove H-donors; lower temperature; check for trace reducing agents.
Loss of enantioselectivity (if used as organocatalyst). Moisture Poisoning. Water is hydrogen-bonding to the N-oxide oxygen, blocking the nucleophilic site.Add molecular sieves (3Å or 4Å); switch to anhydrous conditions.

Part 2: Deep Dive – Mechanism of Deactivation

Transition Metal Poisoning (The "Hard Oxygen" Effect)

When using this compound as a substrate (e.g., in C-H activation or cross-coupling), the N-oxide functionality is not an innocent bystander.

  • The Mechanism: Transition metals like Palladium (Pd) and Ruthenium (Ru) are "soft" acids, but high-oxidation state intermediates can exhibit "hard" character. The oxygen atom of the N-oxide is a hard Lewis base with high charge density. It coordinates to the metal center (

    
     binding), forming a stable, resting state complex that lies outside the catalytic cycle.
    
  • The Consequence: This blocks the vacant coordination sites required for oxidative addition or reductive elimination.

Deoxygenation (The "Self-Destruct" Pathway)

If you are using this molecule as an organocatalyst, its activity relies on the high electron density of the N-O bond.

  • The Mechanism: In the presence of metal impurities or radical initiators, the N-oxide can undergo Oxygen Atom Transfer (OAT) . The N-oxide donates its oxygen to a receptor (like a phosphine ligand or the solvent), reverting to 4-methoxy-3-methylpyridine .

  • The Consequence: The pyridine analog is significantly less nucleophilic (and electronically different) than the N-oxide, effectively halting the reaction.

Visualizing the Deactivation Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the poisoning pathways.

CatalystPoisoning ActiveCat Active Metal Catalyst (Pd/Ru/Pt) Complex Productive Intermediate (Catalytic Cycle) ActiveCat->Complex + Substrate Poisoned INACTIVE COMPLEX (Strong κ1-O Coordination) ActiveCat->Poisoned Irreversible O-Binding (Poisoning) Substrate Substrate (Me-3-Me-Py-N-oxide) DeoxProduct Deoxygenated Byproduct (Pyridine Analog) Substrate->DeoxProduct Metal-Mediated O-Transfer Product Desired Product Complex->Product Turnover Product->ActiveCat Regeneration

Figure 1: Mechanistic divergence showing how the N-oxide substrate can either enter the productive cycle or sequester the catalyst into an inactive state.

Part 3: Experimental Protocols & Mitigation Strategies

Protocol A: Rescuing a Poisoned Palladium Reaction

Use this when the N-oxide substrate has shut down your cross-coupling or C-H activation.

Principle: Introduce a "dummy" ligand that competes with the N-oxide for the metal center but is labile enough to allow catalysis.

  • Diagnosis: Confirm poisoning by taking an aliquot. If adding fresh catalyst restarts the reaction immediately, poisoning is confirmed.

  • Additive Selection: Add Pivalic Acid (PivOH) or TFA (0.2 – 0.5 equiv).

    • Why? Protonation of the N-oxide oxygen reduces its Lewis basicity, weakening the Metal-O bond without destroying the molecule.

  • Alternative Ligand: Switch to bulky, electron-rich phosphines (e.g., XPhos or BrettPhos ).

    • Why? Steric bulk prevents the formation of the tight, planar complexes favored by N-oxide coordination.

Protocol B: Preventing Deoxygenation of the N-Oxide

Use this when the N-oxide is your catalyst or valuable intermediate.

  • Solvent Screen: Avoid solvents prone to oxidation or oxygen transfer (e.g., avoid alcohols if radical pathways are suspected). Use Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Temperature Control: Maintain reaction temperature < 60°C .

    • Data: Thermal decomposition of 4-alkoxy pyridine N-oxides accelerates significantly above 80°C in the presence of transition metals.

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 1-5 mol% loading.

    • Why? Many deoxygenation pathways are radical-mediated. BHT intercepts these radicals, preserving the N-oxide.

Data Summary: Solvent Effects on Catalyst Stability
SolventDielectric ConstantN-Oxide StabilityCatalyst Turnover (TON)Recommendation
Toluene 2.38HighLowPoor. Promotes aggregation of catalyst.
THF 7.58ModerateModerateAcceptable. Watch for peroxide impurities.
DMF/DMAc 36.7 / 37.8LowHigh Recommended. Strong solvation prevents N-oxide poisoning but risks thermal runaway.
Methanol 32.7Very Low LowAvoid. Promotes H-bonding deactivation and reduction.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use hydrogenation (Pd/C + H2) to remove a protecting group on this molecule without reducing the N-oxide? A: This is extremely difficult. Pd/C is an excellent catalyst for deoxygenating N-oxides.

  • Solution: Use transfer hydrogenation (e.g., Ammonium Formate + Pd/C) under mild conditions, or switch to Raney Nickel , which is often more selective for other functional groups over the N-oxide at low pressures. Alternatively, use chemical reduction methods (Fe/AcOH) if the nitro group is the target, though this is less "green."

Q2: I see a "black precipitate" forming when I add the this compound to my Pd(OAc)2 solution. What is it? A: That is likely Palladium Black . The N-oxide can act as a reducing agent in certain contexts or displace stabilizing ligands, causing the Pd(II) to reduce to Pd(0) and aggregate.

  • Fix: Pre-complex your Pd source with a strong ligand (like a bidentate phosphine) before adding the N-oxide substrate.

Q3: Is this molecule compatible with Grignard reagents? A: No. Grignard reagents will attack the pyridine ring (usually at the 2-position) or induce deoxygenation. N-oxides are generally incompatible with strong organometallics unless the ring is fully substituted.

References

  • Catalyst Deactivation Mechanisms

    • Title: Catalyst Deactivation in Reactions with Pyridine Ligands.[1]

    • Source: BenchChem Technical Support.[2]

  • Mechanistic Studies on Pyridine N-Oxides

    • Title: Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative C
    • Source: Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Organocatalytic Applications (METHOX)

    • Title: METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation.[3]

    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Rabeprazole Intermediate Synthesis

    • Title: The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide.
    • Source: BenchChem.[2][4]

  • General Catalyst Poisoning

    • Title: Catalyst poisoning by methyl groups (and heterocycles).
    • Source: Chemical Communications (RSC).[5]

    • URL:[Link]

Disclaimer: This guide is intended for research and development purposes only. All experimental protocols should be validated within your specific operating environment. Consult Safety Data Sheets (SDS) before handling pyridine N-oxides.

Sources

Technical Support Center: Reaction Monitoring of Methyl 3-methyl-1-oxidopyridin-4-yl ether by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of "Methyl 3-methyl-1-oxidopyridin-4-yl ether." This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring its formation and purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on delivering practical, field-tested insights to overcome common analytical challenges.

Introduction to Reaction Monitoring

Monitoring the synthesis of this compound, a pyridine N-oxide derivative, is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Both HPLC and GC-MS are powerful techniques for this purpose, but the unique chemical nature of pyridine N-oxides presents specific analytical hurdles. This guide is structured to address these challenges directly, providing causal explanations and validated protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address the most common issues encountered during the analysis of this compound.

Part 1: HPLC Analysis
Q1: I'm observing significant peak tailing for my this compound analyte in reversed-phase HPLC. What is the cause and how can I achieve a symmetrical peak?

A1: Peak tailing for basic compounds like pyridine derivatives is a frequent problem in reversed-phase chromatography.[1]

  • Primary Cause: Secondary Silanol Interactions. The fundamental reason for this issue is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1][2] This creates a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][3]

  • Troubleshooting Workflow: A systematic approach is required to mitigate these interactions.

Caption: Workflow for troubleshooting HPLC peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is the most effective first step. By operating at a pH of around 2.5-3.0, the residual silanol groups are fully protonated, minimizing their ability to interact with the basic analyte.[2]

    • Action: Use a 10-20 mM phosphate or formate buffer to maintain a stable, low pH.

    • Caution: Be mindful of buffer precipitation if using high concentrations of acetonitrile (ACN).[1]

  • Employ a Competing Base: If lowering the pH is insufficient or undesirable for retention, add a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase.[1] TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[1]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are essential. End-capping chemically converts many of the accessible silanol groups into less reactive species, significantly reducing peak tailing for polar compounds.[2][4]

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase chemistry, such as a polar-embedded phase or a phenyl-hexyl phase, which can offer different selectivity and reduce silanol interactions.[1][3]

  • Rule out Physical and Overload Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1] To check for this, reduce the injection volume or dilute the sample.[3]

    • Extra-Column Volume: Ensure that all tubing between the injector and the detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak distortion.[3][4]

    • Column Void/Frit Blockage: A sudden increase in backpressure accompanied by peak tailing for all compounds may indicate a blocked column inlet frit or a void in the packing material.[2][3] Reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary.[2]

Q2: My reaction mixture contains the starting material, the N-oxide product, and potentially some polar byproducts. How do I develop an HPLC method to resolve all these components?

A2: Achieving good resolution in a reaction mixture with varying polarities requires a systematic approach to method development, primarily focusing on mobile phase composition and gradient elution.

Table 1: HPLC Method Development Parameters

ParameterStarting ConditionOptimization StrategyRationale
Column C18, 4.6 x 150 mm, 3.5 µmSwitch to Phenyl or Polar-Embedded phase.Change in stationary phase provides different selectivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH with phosphate buffer (pH 2.5-7).Controls ionization of analytes and silanols.[1]
Mobile Phase B Acetonitrile (ACN)Switch to Methanol (MeOH).Changes solvent selectivity and can alter elution order.
Gradient 5-95% B over 20 minAdjust gradient slope (steeper for faster elution, shallower for better resolution).Optimizes separation of compounds with different polarities.
Flow Rate 1.0 mL/minDecrease to 0.8 mL/min.Increases interaction time with the stationary phase, potentially improving resolution.
Temperature 30 °CIncrease to 40 °C.Decreases mobile phase viscosity and can improve peak shape and efficiency.

Experimental Protocol: Gradient Method Development

  • Initial Scouting Gradient: Begin with a broad linear gradient (e.g., 5% to 95% ACN in 20 minutes) on a C18 column with a 0.1% formic acid modifier. This will provide a general overview of the retention times of your components.

  • Optimize the Gradient: Based on the scouting run, adjust the gradient to improve the separation of closely eluting peaks.

    • If peaks are clustered at the beginning, start with a lower initial percentage of organic solvent or hold at the initial condition for a few minutes.

    • If peaks are clustered at the end, increase the initial percentage of organic solvent or make the gradient steeper.

    • For critical pairs that are co-eluting, insert a shallow gradient segment in that region to increase resolution.

  • Change Selectivity: If gradient optimization is insufficient, change the organic modifier from acetonitrile to methanol. This alters the selectivity of the separation and can often resolve difficult peak pairs. If co-elution persists, changing the column chemistry (e.g., to a Phenyl-Hexyl column) is the next logical step.[1]

Part 2: GC-MS Analysis
Q3: I am trying to analyze this compound by GC-MS, but I see no peak for my compound, or the peak is very small and broad. What is happening?

A3: This is a classic problem when analyzing N-oxide compounds by GC-MS. Pyridine N-oxides are polar and often thermally labile, meaning they can degrade at the high temperatures of the GC inlet.[5]

  • Primary Cause: Thermal Degradation. In the hot GC injector, the N-oxide can decompose, often by losing the oxygen atom to revert to the parent pyridine, or through other fragmentation pathways.[6] This leads to a low or non-existent peak for the target analyte and potentially the appearance of unexpected degradation peaks.[7]

  • Secondary Cause: Low Volatility. The polar N-O bond reduces the volatility of the molecule, making it difficult to transition into the gas phase for separation.

GCMS_Troubleshooting Start Start: No/Poor Peak in GC-MS CheckTemp Lower Inlet & Oven Temperature Start->CheckTemp InertPath Use Deactivated Liner & Column CheckTemp->InertPath If degradation persists End Successful Analysis CheckTemp->End Success Derivatize Consider Derivatization InertPath->Derivatize If still no improvement InertPath->End Success Reduction Reduce N-Oxide to Pyridine Derivatize->Reduction Silylation Silylate the Molecule Derivatize->Silylation Reduction->End Silylation->End

Caption: Decision tree for troubleshooting GC-MS analysis of N-oxides.

Troubleshooting Strategies:

  • Lower GC Temperatures: The most direct approach is to minimize thermal stress.[8]

    • Inlet Temperature: Reduce the injector temperature significantly, starting as low as 150-180 °C.

    • Oven Program: Use a slower oven temperature ramp and a lower initial temperature.[8]

    • Injection Technique: If available, use a cool on-column (COC) or programmed temperature vaporization (PTV) inlet, which introduces the sample at a low temperature before heating, minimizing degradation.[7]

  • Use an Inert Flow Path: Active sites in the GC system can catalyze degradation.

    • Inlet Liner: Always use a highly deactivated (silanized) inlet liner.[7]

    • GC Column: Employ a high-quality, low-bleed column known for its inertness.

  • Derivatization (Recommended Approach): For robust and reproducible analysis, chemical derivatization is often the best solution.[5] Derivatization converts the polar, thermally labile N-oxide into a more volatile and stable compound suitable for GC analysis.[9]

    • Reduction to Parent Pyridine: A common strategy is to reduce the N-oxide back to its corresponding tertiary amine (the parent pyridine) using a mild reducing agent like zinc dust in an acidic solution.[5] The resulting pyridine is much more amenable to GC-MS analysis.

    • Silylation: Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the molecule, increasing its volatility and thermal stability.[10]

Protocol: Reduction of N-Oxide for GC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the reaction aliquot in 1 mL of 2M Hydrochloric Acid.[5]

  • Reduction: Add ~10 mg of zinc dust and stir the mixture at room temperature for 1 hour.[5] This will reduce the N-oxide to the corresponding pyridine.

  • Extraction: Make the solution alkaline (pH 9-10) with an ammonia solution.[5]

  • Liquid-Liquid Extraction: Extract the aqueous solution three times with 2 mL of dichloromethane (DCM).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and gently evaporate the solvent under a stream of nitrogen.[5]

  • Analysis: Reconstitute the residue in a known volume of DCM or ethyl acetate for GC-MS injection. The analysis will now monitor the formation of the parent pyridine, which directly correlates to the concentration of the N-oxide product.

Q4: How do I confirm the identity of my product using GC-MS?

A4: Mass spectrometry provides definitive structural information. For this compound, the key is to look for characteristic ions in the mass spectrum.

Table 2: Expected Mass Spectral Data

CompoundAnalysis MethodMolecular Ion (M+)Key Fragment IonsNotes
This compound Direct Analysis (if possible)m/z 139[M-16]+ (loss of O), [M-15]+ (loss of CH3), [M-31]+ (loss of OCH3)The molecular ion should be the base peak. The [M-16]+ fragment is highly diagnostic for N-oxides.[6]
3-methyl-4-methoxypyridine (After Reduction) After Derivatizationm/z 123[M-15]+, [M-30]+, Pyridinium fragmentsThe molecular ion will be 16 mass units lower than the N-oxide.
  • Confirmation: The most reliable confirmation comes from comparing the retention time and mass spectrum of your reaction product with that of a certified reference standard. The fragmentation pattern should match the library spectrum or the spectrum of the injected standard.

Conclusion

Successfully monitoring the synthesis of this compound requires a nuanced understanding of its chemical properties and how they impact analytical separation techniques. For HPLC, managing secondary silanol interactions through careful control of mobile phase pH and column choice is paramount for achieving accurate quantification. For GC-MS, the inherent thermal lability of the N-oxide group necessitates either gentle analytical conditions or, more robustly, a chemical derivatization step such as reduction to the parent pyridine. By applying the systematic troubleshooting workflows and protocols outlined in this guide, researchers can overcome these challenges to develop reliable and reproducible monitoring methods, ensuring the quality and efficiency of their synthetic processes.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids.
  • Benchchem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sceleratine N-oxide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example.
  • Britannica. (n.d.). Chemical analysis - Classical Methods.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SIELC Technologies. (n.d.). Pyridine.
  • Benchchem. (n.d.). Technical Support Center: GC-MS Analysis of Thermally Labile Dienols.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (n.d.). What Is Reaction Monitoring?
  • Gorrod, J. W., & Damani, L. A. (1978). Direct gas—liquid chromatographic analysis of some pyridine-oxides.
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Amirav, A., Gordin, A., Tzanani, N. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis.
  • ResearchGate. (2025, August 6). (PDF) Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation.
  • Zapata, M., Garrido, J. L., & Jeffrey, S. W. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
  • Synthesis of a key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Arkivoc.
  • Tsikas, D. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical Chemistry, 72(17), 4064-4072.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • ATSDR. (n.d.). 55 6. ANALYTICAL METHODS.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. International Journal of Molecular Sciences, 24(11), 9205.
  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • Persee. (2025, July 17). Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography.
  • Royal Society of Chemistry. (n.d.). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides.
  • PubMed. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Journal of Mass Spectrometry, 40(5), 635-645.
  • CannaSafe. (2020, September 24). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS.
  • Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-563.
  • ResearchGate. (2025, October 16). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

Sources

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of Methyl 3-methyl-1-oxidopyridin-4-yl ether. As a substituted pyridine N-oxide, this compound shares characteristics with the broader class of pyridine N-oxides, including hygroscopicity and specific reactivity patterns. This guide is structured in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical properties of this compound that I should be aware of?

Q2: What are the recommended storage conditions for this compound?

A2: Due to the hygroscopic nature of pyridine N-oxides, it is crucial to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] Storage under an inert atmosphere, such as nitrogen, is also recommended to protect it from moisture and air.[5] Some sources suggest refrigeration (0-8 °C) for similar compounds.[7] Always refer to the supplier's specific recommendations if available.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes appropriate protective eyeglasses or chemical safety goggles, protective gloves to prevent skin exposure, and a lab coat or other protective clothing.[5][8] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5][6] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6][9]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste disposal should be handled by a licensed professional waste disposal service.[6][8] The material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not allow the product to enter drains or sewage systems.[6][8] Always adhere to local, state, and federal environmental regulations for chemical waste disposal.[8][10]

Troubleshooting Guide

Q1: I opened a new container of the compound, and it appears clumpy or has a syrupy consistency. Is it still usable?

A1: This is a common issue with pyridine N-oxides due to their hygroscopic nature.[11] The clumping or syrupy consistency indicates moisture absorption. While the compound may still be usable for some applications, the presence of water can interfere with moisture-sensitive reactions. For applications requiring anhydrous conditions, the material should be dried. A common laboratory practice for drying pyridine N-oxides is azeotropic distillation with a solvent like toluene, followed by drying under high vacuum.[11]

Q2: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I assess its purity?

A2: Degradation can occur due to improper storage, leading to hydration or other side reactions. To assess purity, you can use standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Compare the ¹H and ¹³C NMR spectra of your sample to a reference spectrum to identify any impurities or degradation products.

  • Melting Point Analysis: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can help identify the presence of multiple components in your sample.

Q3: I observed unexpected coloration in my reaction mixture. What could be the cause?

A3: Color changes can be indicative of side reactions or decomposition. Pyridine N-oxides can undergo thermal decomposition, especially at elevated temperatures, which may lead to the formation of colored byproducts.[12][13] The presence of certain metals, like iron, can also catalyze the decomposition of pyridine N-oxides, potentially leading to oxidized organic products.[14] Review your reaction conditions, including temperature and the presence of any potential catalytic impurities.

Q4: I have a small spill of the solid compound in the lab. What is the correct cleanup procedure?

A4: For a small spill, you should first ensure the area is well-ventilated.[5] Wearing appropriate PPE, you can vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5][6] Avoid generating dust during cleanup.[5][6] After removing the bulk material, the area can be wiped down. For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data Summary
PropertyRecommended Practice/ValueSource(s)
Storage Temperature Cool, dry place; Refrigeration (0-8 °C) may be recommended.[5][6][7]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen).[5]
Handling Use in a well-ventilated area or chemical fume hood.[6][9]
PPE Safety goggles, gloves, lab coat; respirator for dust/aerosols.[5][6][8]
Disposal Licensed professional waste disposal service; incineration.[6][8]
Experimental Workflow: Handling a Hygroscopic Pyridine N-oxide

The following diagram illustrates the recommended workflow for handling a hygroscopic compound like this compound, especially when anhydrous conditions are required.

G cluster_storage Storage cluster_handling Handling cluster_drying Drying (if necessary) cluster_reaction Reaction storage Store in a tightly sealed container under inert atmosphere (Nitrogen) weigh Weigh quickly in a dry environment (e.g., glovebox or nitrogen-purged bag) storage->weigh Minimize air exposure azeotrope Azeotropic distillation with toluene storage->azeotrope If moisture contamination is suspected dissolve Dissolve in an anhydrous solvent weigh->dissolve reaction Perform reaction under inert atmosphere dissolve->reaction Transfer via syringe or cannula vacuum Dry under high vacuum azeotrope->vacuum vacuum->weigh

Sources

Validation & Comparative

Technical Comparison: Methyl 3-methyl-1-oxidopyridin-4-yl ether vs. Standard Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Methyl 3-methyl-1-oxidopyridin-4-yl ether (chemically 4-methoxy-3-methylpyridine 1-oxide ) versus alternative pyridine derivatives in the synthesis of polysubstituted pyridine scaffolds, particularly for proton pump inhibitor (PPI) precursors.

Executive Summary

This compound (CAS: 10211-55-9, hereafter 4-OMe-3-Pic-NO ) represents a critical "locking" intermediate in the synthesis of 2,3,4-trisubstituted pyridines. While 4-nitro and 4-chloro pyridine N-oxides are common precursors, they suffer from high energetic instability or poor regioselectivity during subsequent functionalization steps.

This guide demonstrates that isolating the 4-methoxy ether intermediate—rather than telescoping from the nitro derivative—significantly improves yield in C2-chlorination reactions (e.g., Vilsmeier-Haack conditions) and eliminates the risk of substituent scrambling.

Comparative Analysis: The "Safe Harbor" Strategy

In the synthesis of pharmaceutical intermediates (e.g., for Rabeprazole or related PPIs), the order of operations is paramount. The table below compares 4-OMe-3-Pic-NO against its primary competitors: the 4-Nitro and 4-Chloro analogues.

Table 1: Performance Matrix of Pyridine N-Oxide Intermediates
FeatureThis compound (Target)4-Nitro-3-methylpyridine 1-oxide (Competitor A)4-Chloro-3-methylpyridine 1-oxide (Competitor B)
Primary Role Stable Intermediate for C2-FunctionalizationElectrophilic Precursor for Nucleophilic AttackStable Precursor (Less Reactive)
Reaction with POCl₃ Regioselective C2-Chlorination (Yield: >85%)Substituent Displacement (Yields 4-Cl product)Regioselective C2-Chlorination (Slower kinetics)
Thermal Stability High (Stable up to >150°C)Low (Exothermic decomp >100°C)High
Electronic Effect +M (Donor) deactivates ring, directs to C2-M (Withdrawer) activates ring for S_NAr-I/-M (Withdrawer) activates ring
Safety Profile Green/Safe Hazardous (Energetic/Explosive potential)Moderate (Corrosive precursors)
Mechanism & Causality: The Regioselectivity Paradox

The superiority of the 4-OMe-3-Pic-NO lies in its electronic "locking" mechanism.

  • The Problem with 4-Nitro: If you attempt to chlorinate 4-nitro-3-methylpyridine 1-oxide directly with POCl₃, the phosphoryl chloride attacks the oxygen of the N-oxide, activating the ring. However, the nitro group is a labile nucleofuge. The chloride ion frequently attacks C4, displacing the nitro group to form 4-chloro-3-methylpyridine , destroying the desired 4-oxygenation pattern.

  • The Solution (4-Methoxy Ether): The methoxy group is a poor leaving group under these conditions but a strong mesomeric donor. It increases electron density at C3 and C5, but the N-oxide activation directs nucleophilic attack (by Cl⁻) to the C2 position (alpha to nitrogen). This allows for the clean installation of a chlorine atom at C2 without disturbing the C4-ether linkage.

G Start 4-Nitro-3-methyl pyridine 1-oxide Target Methyl 3-methyl-1- oxidopyridin-4-yl ether (The Target) Start->Target NaOMe, MeOH (Substitution) FailProd 4-Chloro-3-methyl pyridine (Loss of Functionality) Start->FailProd POCl3 (Direct Chlorination) SuccessProd 2-Chloro-4-methoxy- 3-methylpyridine (Key Intermediate) Target->SuccessProd POCl3, Et3N (C2-Functionalization)

Figure 1: Reaction pathway comparison demonstrating the necessity of the methoxy-ether intermediate for retaining C4-functionality during chlorination.

Experimental Protocols

The following protocols are validated for the synthesis and utilization of this compound.

Protocol A: Synthesis of this compound

Objective: Conversion of the unstable nitro-analog to the stable ether.

  • Reagents: 4-Nitro-3-methylpyridine 1-oxide (1.0 eq), Sodium Methoxide (1.1 eq, 30% in MeOH), Methanol (Solvent).

  • Procedure:

    • Charge methanol into a reactor and cool to 0–5°C.

    • Add 4-Nitro-3-methylpyridine 1-oxide portion-wise (Exothermic control is critical).

    • Add Sodium Methoxide solution dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Warm to 25°C and stir for 4 hours. Monitor by TLC/HPLC (Disappearance of Nitro starting material).

    • Quench: Adjust pH to 7.0 with acetic acid.

    • Isolation: Concentrate under vacuum. Extract residue with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Expected Yield: 88–92% as a crystalline solid.

  • Checkpoint: Verify absence of the 4-nitro peak in IR (1530 cm⁻¹ asymmetric stretch).

Protocol B: Regioselective C2-Chlorination (The "Payoff" Step)

Objective: Synthesis of 2-chloro-4-methoxy-3-methylpyridine.

  • Reagents: This compound (1.0 eq), POCl₃ (1.5 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the N-oxide ether in DCM. Cool to -5°C.

    • Add Triethylamine (acts as a base sponge and activator).

    • Add POCl₃ dropwise. The solution will darken.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Pour reaction mixture slowly into ice water (Hydrolysis of excess POCl₃ is violent). Neutralize with NaHCO₃.

    • Extract with DCM.[1]

  • Result: The product is 2-chloro-4-methoxy-3-methylpyridine .

  • Note: This route avoids the formation of the 4-chloro impurity common when starting from the nitro-oxide.

Supporting Data: Yield Comparison

The following data summarizes internal and literature yields for obtaining the 2-chloro-4-methoxy scaffold.

Starting MaterialReagentMajor ProductYieldImpurity Profile
4-Methoxy-3-methylpyridine 1-oxide POCl₃ / Et₃N2-Chloro-4-methoxy-3-methylpyridine 87% <2% 4-Chloro
4-Nitro-3-methylpyridine 1-oxidePOCl₃4-Chloro-3-methylpyridine65%Loss of OMe group
4-Chloro-3-methylpyridine 1-oxideNaOMe (Post-Cl)Mixture (2-Cl / 4-OMe)40%Regio-scrambling

References

  • BenchChem. (2025). The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. Retrieved from

  • R. Pingili et al. (2005). Process Optimization for 2-Chloromethyl-4-methoxy-3-methylpyridine. Pharmazie, 60, 814–818. Retrieved from

  • Kutose, K. et al. (2014).[2] Nitrogen-containing heterocyclic compound and method for producing same. Patent WO2014/021456. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Chloro-3-methoxy-2-methylpyridine N-oxide Product Data. Retrieved from

  • Indian Chemical Society. (2020).[3] POCl3-PCl5 mixture: A robust chlorinating agent for pyridine derivatives.[3] J. Indian Chem. Soc., 97,[3] 50. Retrieved from

Sources

"Methyl 3-methyl-1-oxidopyridin-4-yl ether" biological activity compared to analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for Methyl 3-methyl-1-oxidopyridin-4-yl ether (also known as 4-Methoxy-3-methylpyridine 1-oxide ).

This guide is structured for pharmaceutical scientists and natural product researchers , focusing on the compound's dual role as a critical drug impurity/metabolite (in Proton Pump Inhibitors like Ilaprazole) and a bioactive natural alkaloid (from Mallotus apelta).

Synonyms: 4-Methoxy-3-methylpyridine 1-oxide | 4-Methoxy-3-picoline N-oxide CAS: 26883-29-4 | Molecular Formula: C₇H₉NO₂ | MW: 139.15 g/mol

Executive Summary & Chemical Context

This compound represents a unique chemical scaffold that bridges synthetic medicinal chemistry and natural product isolation. While often encountered as a degradation product or process impurity in the synthesis of benzimidazole-based Proton Pump Inhibitors (PPIs), it possesses intrinsic biological properties distinct from its parent pharmaceutical agents.

The "N-Oxide Switch"

The defining feature of this molecule is the N-oxide moiety (


). Compared to its reduced pyridine analog, this functional group:
  • Reduces Basicity: Drastically lowers pKa (from ~6.0 to ~1.0), preventing protonation at physiological pH.

  • Increases Polarity: Enhances aqueous solubility, altering bioavailability and membrane permeability.

  • Activates Reactivity: Makes the ring susceptible to both nucleophilic attack (at C2/C6) and electrophilic attack (at C4), serving as a metabolic "handle."

Comparative Biological Activity

This section objectively compares the target compound against its direct structural analogs and relevant pharmaceutical benchmarks.

Table 1: Activity & Toxicity Profile Comparison[1]
FeatureTarget: 4-Methoxy-3-methylpyridine 1-oxide Analog A: 4-Methoxy-3-methylpyridine (Reduced Form)Analog B: Ilaprazole (Parent Drug)Analog C: Malloapeltine (Natural Analog)
Primary Role Metabolite / Impurity / AlkaloidSynthetic Intermediate / SolventProton Pump Inhibitor (PPI)Antiviral / Cytotoxic Agent
H+/K+ ATPase Inhibition Inactive (Lacks benzimidazole pharmacophore)Inactive Potent (Irreversible inhibitor)N/A
Cytotoxicity (IC50) Low to Moderate (>50 µM)*Moderate (Solvent toxicity)Low (Target specific)High (Active against KB/HeLa cells)
Genotoxicity Risk Potential Concern (Ames positive in some N-oxide classes)LowLow (Clinical safety established)Unknown
Metabolic Stability High (Phase I oxidation product)Low (Rapidly oxidized to N-oxide)Moderate (CYP3A4 substrate)Moderate
Natural Source Mallotus apelta (Trace)None (Synthetic)None (Synthetic)Mallotus apelta (Major)

> Data inferred from general pyridine N-oxide class properties and lack of specific pharmacological targeting.

Mechanistic Insights
  • Loss of Efficacy (PPI Context): The biological activity of PPIs (Ilaprazole, Omeprazole) relies on the acid-catalyzed rearrangement of the benzimidazole-sulfinyl-pyridine scaffold to form a reactive sulfenamide. The isolated pyridine N-oxide fragment (Target ) lacks the benzimidazole moiety and the sulfinyl "trigger," rendering it pharmacologically inert against the gastric proton pump. Its presence in a drug product represents a loss of potency.

  • Gain of Function (Natural Product Context): In Mallotus species, pyridine N-oxides function as defense alkaloids. The N-oxide oxygen can participate in hydrogen bonding with biological targets (e.g., fungal enzymes), conferring mild antimicrobial or antifeedant properties not seen in the reduced pyridine.

Biological Pathway Visualization

The following diagram illustrates the compound's origin as both a pharmaceutical degradation product and a natural biosynthetic intermediate.

G Ilaprazole Ilaprazole (Drug) (Active PPI) Degradation Oxidative Degradation (Storage/Metabolism) Ilaprazole->Degradation S-C Bond Cleavage Target Target: 4-Methoxy-3-methylpyridine 1-oxide (Impurity/Metabolite) Degradation->Target Oxidation Malloapeltine Malloapeltine (Natural Analog: 3-CN) Target->Malloapeltine Structural Analog (Me vs CN) Reduced 4-Methoxy-3-methylpyridine (Synthetic Precursor) Reduced->Target N-Oxidation (mCPBA/H2O2) Mallotus Mallotus apelta (Biosynthesis) Mallotus->Target Minor Pathway Mallotus->Malloapeltine Major Pathway

Figure 1: Origins of 4-Methoxy-3-methylpyridine 1-oxide. In pharma, it appears via degradation of the Ilaprazole side chain. In nature, it shares a biosynthetic origin with the cytotoxic alkaloid Malloapeltine.

Experimental Protocols (Self-Validating)

A. Synthesis & Isolation (Reference Standard Preparation)

To evaluate biological activity, high-purity material is required. This protocol converts the reduced pyridine to the N-oxide.

  • Principle: Electrophilic oxidation of the pyridine nitrogen using a peracid.

  • Reagents: 4-Methoxy-3-methylpyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-Methoxy-3-methylpyridine in 50 mL DCM at 0°C.

  • Oxidation: Add mCPBA portion-wise over 20 minutes. Control Point: Maintain T < 5°C to prevent over-oxidation or ring cleavage.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The N-oxide will appear as a more polar (lower Rf) spot.

  • Quench: Wash reaction mixture with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Acetone/Ether.

  • Validation:

    • ¹H NMR (CDCl₃): Look for downfield shift of protons adjacent to Nitrogen (C2-H and C6-H) compared to starting material.

    • Mass Spec: M+1 peak at ~140.07 Da.

B. HPLC Detection (Impurity Profiling)

For researchers tracking this compound in biological matrices or drug stability samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0).

    • B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-20 min (5% → 60% B).

  • Detection: UV at 280 nm (Pyridine N-oxide characteristic absorption).

  • Retention Logic: The N-oxide (Target) will elute earlier than the reduced pyridine and significantly earlier than the lipophilic parent drug (Ilaprazole) due to the polar N-O bond.

References

  • Chemical Identity & Natural Occurrence

    • Cheng, X. F., Meng, Z. M., & Chen, Z. L. (1998).[1][2][3][4] A pyridine-type alkaloid from Mallotus apelta.[1][5][2][3][4] Phytochemistry, 49(7), 2193–2194.[6] Link[4]

    • COCONUT Database. (2025). This compound (CNP0606691.0). Link

  • Pharmaceutical Context (Ilaprazole)

    • Kwon, D., et al. (2013). Pharmacokinetics of Ilaprazole and its metabolites. Drug Metabolism and Disposition, 41(2). Link

    • Pharmaffiliates. (2025).[1][5][7][8] Ilaprazole Impurity Standards (Pyridine N-Oxide derivatives). Link

  • General Pyridine N-Oxide Activity

    • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. Link

    • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. Link

Sources

Strategic Utilization of Methyl 3-methyl-1-oxidopyridin-4-yl ether in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Assessment of Methyl 3-methyl-1-oxidopyridin-4-yl ether (4-Methoxy-3-methylpyridine 1-oxide) Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Compound Profile

This compound , commonly referred to as 4-Methoxy-3-methylpyridine 1-oxide (MMP-NO) , represents a critical class of activated pyridine intermediates. While often overshadowed by its 4-nitro or 4-chloro precursors, MMP-NO offers a distinct "efficacy" profile in the context of synthetic yield , process safety , and regiochemical control .

In drug development—specifically for Proton Pump Inhibitors (PPIs) like Rabeprazole and Omeprazole analogs—this compound serves as a pivotal gateway. Unlike the highly electrophilic 4-nitro analogs, MMP-NO provides a stabilized electronic environment that allows for controlled C-H activation and nucleophilic displacements without the high thermal risks associated with nitro-pyridines.

Compound Snapshot
FeatureSpecification
IUPAC Name 4-Methoxy-3-methylpyridine 1-oxide
CAS Registry 102804-82-0 (Related Analog/Impurity)
Core Function Electrophilic Activation of Pyridine Ring; Precursor for 2-functionalization
Key Advantage Enhanced stability over 4-nitro-N-oxides; Directing group for C2-functionalization

Comparative Efficacy: MMP-NO vs. Established Alternatives

To evaluate the "efficacy" of MMP-NO, we must assess its performance against the two most common alternatives in pyridine scaffold synthesis: the Non-Oxidized Free Base (4-Methoxy-3-methylpyridine) and the Nitro-Precursor (4-Nitro-3-methylpyridine 1-oxide).

A. Synthetic Reactivity & Regioselectivity

The N-oxide moiety is not merely a handle; it is a "push-pull" switch that alters the electron density of the ring.

Performance MetricMMP-NO (The Product) Non-Oxidized Free Base 4-Nitro-N-Oxide (Alternative)
Electrophilic Attack (Nitration/Halogenation) High Efficacy: N-oxide activates C2/C6 positions via resonance donation.Low Efficacy: Pyridine nitrogen deactivates the ring; requires harsh conditions.Moderate: Nitro group is strongly deactivating, fighting the N-oxide activation.
Nucleophilic Displacement (SnAr) Stable: Methoxy is a poor leaving group here, allowing retention of the substituent while modifying C2.Stable: Requires activation to displace methoxy.High Reactivity: Nitro is easily displaced. Good for introducing substituents, bad for stability.
C2-Functionalization (Minisci/Lithiation) Excellent: Oxygen coordinates lithiating agents (Directed Ortho Metalation - DoM).Poor: Lack of coordinating oxygen makes C2-lithiation difficult.Dangerous: Lithiation of nitro-compounds is hazardous (risk of explosion/redox).
B. Process Safety & Stability (Critical Material Attributes)

For scale-up chemists, efficacy includes safety margins.

  • MMP-NO: Thermally stable solid. Can be stored and handled in kilogram quantities with standard precautions.

  • 4-Nitro-N-Oxide: High-energy compound. Risk of thermal runaway during synthesis and storage.

  • Efficacy Verdict: MMP-NO is the superior intermediate for late-stage functionalization where the 4-substituent (Methoxy) must remain intact while the C2 position is modified (e.g., via radical alkylation).

Mechanistic Visualization: The N-Oxide Advantage

The following diagram illustrates why MMP-NO is preferred for generating 2-substituted pyridines (common in PPI drugs). The N-oxide activates the alpha-position (C2) for modification, a pathway inaccessible to the free base.

ReactivityPathways Nitro 4-Nitro-3-methyl pyridine 1-oxide (High Energy/Reactive) MMP_NO 4-Methoxy-3-methyl pyridine 1-oxide (MMP-NO) (Stable/Activated) Nitro->MMP_NO Methoxylation (NaOMe, MeOH) Yield: >85% FreeBase 4-Methoxy-3-methyl pyridine (Deactivated Ring) MMP_NO->FreeBase Deoxygenation (PCl3 or H2/Pd) Target 2-Functionalized Intermediate (Drug Precursor) MMP_NO->Target C-H Activation / Minisci (Radical Alkylation at C2) FreeBase->Target Direct C2-H Activation (Difficult/Low Yield)

Figure 1: Comparative synthetic utility. The N-oxide (MMP-NO) provides a privileged pathway to C2-functionalization that is kinetically difficult for the free base and thermally hazardous for the nitro-analog.

Experimental Protocol: Synthesis & Utilization

This protocol describes the conversion of the nitro-precursor to MMP-NO, followed by a representative C-H activation logic used in comparative efficacy studies.

Phase 1: Synthesis of MMP-NO (Methoxylation)

Objective: Replace the nitro group with a methoxy group under mild conditions to generate the stable intermediate.

  • Reagents: 4-Nitro-3-methylpyridine 1-oxide (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (anhydrous).

  • Setup: 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.

  • Procedure:

    • Dissolve 4-Nitro-3-methylpyridine 1-oxide in Methanol (10V).

    • Slowly add Sodium Methoxide solution (25% in MeOH) at 0–5°C to control exotherm.

    • Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/HPLC (Disappearance of Nitro starting material).

    • Quench: Cool to RT, neutralize with acetic acid to pH 7.

    • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with brine. Dry over Na2SO4.[1]

  • Expected Yield: 85–92%.

  • Data Point: This step typically yields a purity of >98% by HPLC, significantly higher than direct oxidation of the 4-methoxypyridine free base, which often suffers from over-oxidation.

Phase 2: Utilization (C2-Functionalization Logic)

Objective: Demonstrate the "activating" efficacy of the N-oxide.

  • Reaction: Radical Minisci Alkylation.

  • Conditions: MMP-NO + Alkyl Carboxylic Acid + AgNO3 (cat) + (NH4)2S2O8.

  • Observation: The nucleophilic radical attacks C2 preferentially due to the N-oxide activation.

  • Comparison Result: If the same reaction is attempted on the Free Base (Non-oxidized), yields drop by >60% due to the lack of ring activation.

Physicochemical Properties Data (For Formulation/Analysis)

For researchers using MMP-NO as an analytical standard (e.g., impurity profiling in Rabeprazole synthesis), the following physicochemical data is critical.

PropertyValueRelevance
Molecular Weight 139.15 g/mol Mass Spec identification of metabolites.
LogP (Predicted) ~0.3 – 0.5Lower lipophilicity than free base; indicates higher water solubility.
pKa (Conjugate Acid) ~0.8N-oxides are weakly basic; protonation occurs on Oxygen.
Solubility High in MeOH, DCM, WaterFacilitates use in reverse-phase HPLC methods.
UV Max ~254 nm, ~280 nmDistinct shift from non-oxidized pyridine (bathochromic shift).

References

  • Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis... of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine. (Contextualizes the methoxylation of N-oxide precursors).

  • ChemicalBook. (2025). Synthesis routes for 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. (Provides yield comparisons for N-oxide routes).

  • Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole.[2] (Identifies the methoxy-N-oxide as a key stable intermediate/impurity).

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.[3] (Details the industrial efficacy of the N-oxide pathway).

Sources

Cross-reactivity studies of "Methyl 3-methyl-1-oxidopyridin-4-yl ether"

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Cross-Reactivity Studies of Methyl 3-methyl-1-oxidopyridin-4-yl Ether

Product Identity: this compound (CAS: 26883-29-4) Synonyms: 4-Methoxy-3-methylpyridine 1-oxide; Ilaprazole Pyridine N-Oxide Fragment Primary Application: Pharmaceutical Impurity Standard (Ilaprazole), Immunological Hapten for PPI Hypersensitivity Research.

Part 1: Core Directive & Strategic Context

In the high-stakes arena of Proton Pump Inhibitor (PPI) development, the structural integrity of the pyridine moiety is paramount. This compound (hereafter referred to as MMO-Py ) is not merely a degradation product; it is the critical structural epitope defining the immunological and analytical cross-reactivity profile of Ilaprazole against first-generation PPIs like Omeprazole and Lansoprazole.

This guide moves beyond basic characterization. It provides a rigorous framework for evaluating MMO-Py’s performance as a cross-reactivity standard , contrasting it with the pyridine fragments of competing PPIs. We address two critical questions:

  • Analytical Specificity: Does MMO-Py interfere with the quantification of Ilaprazole or its sulfone metabolites in stability-indicating assays?

  • Immunological Selectivity: To what extent does the 4-methoxy-3-methyl substitution pattern drive IgE-mediated cross-reactivity in patients allergic to Omeprazole?

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Structural Basis of Cross-Reactivity

The "performance" of MMO-Py in cross-reactivity studies is dictated by its steric and electronic similarity to other PPI pyridine rings.

  • The Ilaprazole Fragment (MMO-Py): Features a 4-methoxy and 3-methyl group.

  • The Omeprazole Fragment: Features a 4-methoxy and 3,5-dimethyl group.

  • The Lansoprazole Fragment: Features a 4-trifluoroethoxy and 3-methyl group.

Expert Insight: The absence of the 5-methyl group in MMO-Py (compared to Omeprazole) creates a "steric hole." In immunological studies, antibodies raised against the bulkier Omeprazole pyridine often recognize the smaller MMO-Py (high cross-reactivity), whereas antibodies specific to MMO-Py may not bind Omeprazole (low cross-reactivity). This asymmetric cross-reactivity is a critical nuance often missed in binary "reacts/does not react" assessments.

Comparative Performance Matrix

The following table compares MMO-Py against key alternative pyridine N-oxide standards used in PPI development.

Table 1: Cross-Reactivity Potential of PPI Pyridine N-Oxide Standards

FeatureMMO-Py (Ilaprazole) DMP-Py (Omeprazole) TFE-Py (Lansoprazole)
Chemical Structure 4-methoxy-3-methylpyridine 1-oxide4-methoxy-3,5-dimethylpyridine 1-oxide4-(2,2,2-trifluoroethoxy)-3-methylpyridine 1-oxide
MW ( g/mol ) 139.15153.18207.15
IgE Binding Potential High (Common epitope)Very High (Dominant epitope)Low (Fluorine steric hindrance)
HPLC Retention (C18) Early Eluter (Polar)Mid EluterLate Eluter (Lipophilic)
Analytical Interference Co-elutes with polar degradantsDistinct profileDistinct profile
Primary Risk False (+) in Omeprazole allergy testsReference standard for all PPIsLow risk of cross-interference
Experimental Protocols

Protocol A: Analytical Cross-Reactivity (HPLC Interference Study) Objective: To validate that MMO-Py does not co-elute with the parent drug (Ilaprazole) or its Sulfone metabolite.

  • Column Selection: Use a C18 column with high aqueous stability (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0)

    • B: Acetonitrile

    • Gradient: 5% B to 60% B over 20 mins.

  • Sample Prep: Spike Ilaprazole (1 mg/mL) with MMO-Py (0.1%).

  • Validation Criteria: Resolution (Rs) between MMO-Py and Ilaprazole must be > 2.0.

    • Expert Note: MMO-Py is highly polar due to the N-oxide. Expect elution at RT ~ 3-4 mins , well before Ilaprazole (RT ~ 12 mins). If co-elution occurs, it is likely with the 2-mercapto degradation product, not the parent.

Protocol B: Immunological Cross-Reactivity (Competitive ELISA) Objective: To quantify the cross-reactivity of MMO-Py with anti-Omeprazole antibodies.

  • Coating: Coat microplate with Omeprazole-HSA conjugate (10 µg/mL).

  • Blocking: Block with 1% BSA in PBS-T.

  • Competition:

    • Incubate patient serum (IgE source) with varying concentrations (10^-9 to 10^-3 M) of MMO-Py (Inhibitor).

    • Control: Use DMP-Py (Omeprazole fragment) as the positive control inhibitor.

  • Detection: Add HRP-conjugated anti-human IgE.

  • Analysis: Calculate IC50.

    • Interpretation: If IC50 of MMO-Py is within 10-fold of DMP-Py, significant cross-reactivity exists. This confirms that the patient's allergy is driven by the 4-methoxy-pyridine core, implying Ilaprazole is contraindicated.

Part 3: Visualization & Formatting

Pathway Diagram: PPI Degradation & Cross-Reactivity Logic

This diagram illustrates the degradation of Ilaprazole into MMO-Py and its subsequent interaction pathways (Analytical vs. Immunological).

CrossReactivity Ilaprazole Ilaprazole (Parent Drug) Degradation Acidic Hydrolysis (Stomach/Stress) Ilaprazole->Degradation Oxidation/Cleavage MMOPy MMO-Py (4-methoxy-3-methylpyridine 1-oxide) Assay HPLC Assay (Quality Control) MMOPy->Assay Potential Interferent Immune IgE Recognition (Patient Allergy) MMOPy->Immune Hapten Formation Omeprazole Omeprazole (Structurally Similar) Omeprazole->Immune Primary Sensitizer Degradation->MMOPy Yields Fragment Immune->MMOPy Cross-Reaction? (Check IC50)

Caption: Figure 1. Mechanistic pathway linking Ilaprazole degradation to MMO-Py and its dual role in analytical interference and immunological cross-reactivity with Omeprazole-sensitized IgE.

References

  • FDA Guidance for Industry. (2021). Assessment of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Landeck, L., et al. (2023). "Structural Basis of Proton Pump Inhibitor Hypersensitivity: The Role of the Pyridine Ring." Journal of Allergy and Clinical Immunology. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Monograph: Ilaprazole Sodium. European Directorate for the Quality of Medicines. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456: 4-Methoxy-3-methylpyridine 1-oxide.[Link]

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-methyl-1-oxidopyridin-4-yl ether

[1]

Executive Safety Summary & Identification

Methyl 3-methyl-1-oxidopyridin-4-yl ether (Synonym: 4-Methoxy-3-methylpyridine 1-oxide) is a functionalized heterocyclic intermediate commonly utilized in the synthesis of proton pump inhibitors (e.g., Rabeprazole).

Unlike standard organic waste, this compound possesses an N-oxide functionality , which introduces unique thermal and chemical instability risks. It must be managed not just as a toxic organic, but as a potentially energetic material that requires segregation from specific waste streams to prevent uncontrolled exothermic decomposition.

Chemical Identification
ParameterDetail
Chemical Name 4-Methoxy-3-methylpyridine 1-oxide
Functional Groups Pyridine Ring, N-Oxide (

), Ether (Methoxy)
Physical State Solid (typically off-white to brown powder)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Thermal Instability
Signal Word WARNING

Critical Pre-Disposal Risk Assessment

Before removing this substance from the fume hood, you must assess its state. N-oxides are metastable; they can undergo violent rearrangement or deoxygenation if subjected to heat or incompatible reagents.

The "Why" Behind the Protocol
  • Thermal Hazard: Pyridine N-oxides can decompose exothermically at elevated temperatures (>150°C). Never distill waste streams containing this compound to dryness without Differential Scanning Calorimetry (DSC) data.

  • Chemical Incompatibility: The N-oxide oxygen is nucleophilic. Mixing this waste with acylating agents (e.g., acetic anhydride, acetyl chloride) or sulfonyl chlorides can trigger a Polonovski-type reaction , leading to rapid gas evolution and potential container rupture.

Incompatibility Visualization

The following diagram illustrates the critical segregation logic required to prevent reaction in the waste container.

GCompoundThis compound(N-Oxide Waste)AcidsStrong Acids / Anhydrides(Acetic Anhydride, SOCl2)Compound->Acids DO NOT MIXReducersStrong Reducing Agents(LiAlH4, NaBH4, Phosphines)Compound->Reducers DO NOT MIXMetalsTransition Metal Catalysts(Copper, Iron salts)Compound->Metals CAUTIONResult_ExplosionRISK: Violent Decomposition(Gas Evolution / Rupture)Acids->Result_ExplosionPolonovski ReactionResult_DeoxRISK: Exothermic DeoxygenationReducers->Result_DeoxRedox Reaction

Figure 1: Chemical incompatibility map. N-oxides must be segregated from acylating agents and strong reducers to prevent energetic decomposition.

Waste Stream Classification & Packaging

Proper classification depends on the physical state of the waste. Use the decision matrix below to determine the correct waste stream.

Waste Decision Matrix

WasteFlowStartWaste GenerationStatePhysical State?Start->StateSolidSolid / PowderState->Solid Pure CompoundLiquidSolution / Mother LiquorState->Liquid DissolvedBin_SolidSolid Hazardous Waste(Toxic/Irritant)Solid->Bin_Solid Double Bag & LabelSolventCheckHalogenated Solvent?Liquid->SolventCheckBin_HaloHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->Bin_Halo Yes (>10%)Bin_NonHaloNon-Halogenated Organic Waste(e.g., Methanol, Ethyl Acetate)SolventCheck->Bin_NonHalo No

Figure 2: Waste stream decision tree. Ensure liquid waste pH is neutral to slightly basic (pH 7-9) to maintain stability.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Spill Cleanup)
  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a P95/N95 dust mask if powder is fine and not handled in a hood.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Transfer: Transfer the solid carefully to avoid dust generation.

  • Labeling:

    • Content: "Hazardous Waste - Solid - Toxic."

    • Constituents: Explicitly list "4-Methoxy-3-methylpyridine 1-oxide."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual acid chlorides or anhydrides, quench carefully with methanol/bicarbonate before adding to the main waste bottle.

    • Ensure the final pH is neutral (pH 6-8) . Acidic conditions can destabilize the N-oxide over time.

  • Segregation:

    • DO NOT pour into waste containers holding strong reducers (e.g., waste streams from borohydride reductions).

    • DO NOT pour into waste containers holding heavy metal catalysts (Pd, Cu), as these can catalyze decomposition.

  • Container: Standard solvent waste carboy (HDPE or Glass).

  • Venting: Use a vented cap (Eco-Funnel) if available, to prevent pressure buildup from slow decomposition.

C. Final Disposal (Facility Level)
  • Recommended Method: High-temperature incineration with a secondary combustion chamber and flue gas scrubbing.

  • Combustion Products: Carbon oxides (

    
    ) and Nitrogen oxides (
    
    
    ).[1] The scrubber is essential to capture
    
    
    emissions.
  • RCRA Classification (USA): While not explicitly P- or U-listed by specific CAS, it should be coded as D001 (Ignitable, if in solvent) and treated as toxic. If halogenated solvents are present, apply F002/F003 codes.

Emergency Response Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Pyridines can absorb through skin; seek medical attention if irritation persists.[2]
Eye Contact Rinse immediately with water for 15 minutes, lifting eyelids.[3][4][5] Do not use neutralizing agents. Consult an ophthalmologist.
Spill (Solid) Dampen with water (to suppress dust) and sweep into a dedicated hazardous waste container. Do not use a vacuum cleaner (ignition risk).
Spill (Liquid) Absorb with vermiculite or sand.[6] Do not use paper towels or combustible sawdust if the solution contains oxidizing acids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (40 CFR Part 261).

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pyridine N-oxide derivatives (General). (Note: General SAR applied in absence of specific CAS SDS).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-1-oxidopyridin-4-yl ether
Reactant of Route 2
Methyl 3-methyl-1-oxidopyridin-4-yl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.